Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Structural Elucidation and Validation of Ethyl 6-methoxy-2H-chromene-3-carboxylate
Executive Summary & Pharmacophore Context
Topic: Ethyl 6-methoxy-2H-chromene-3-carboxylate
Molecular Formula: C
HOExact Mass: 234.0892 Da
The 2H-chromene (2H-1-benzopyran) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its oxidized coumarin (2-oxo) or isomeric 4H-chromene counterparts. This specific derivative—ethyl 6-methoxy-2H-chromene-3-carboxylate—incorporates an electron-donating methoxy group and an electron-withdrawing ethyl ester in a conjugated system. This push-pull electronic architecture makes it a valuable precursor for photochromic materials and a potential lead in anticancer and antimicrobial screening.
This guide details the structural elucidation of this molecule, focusing on the critical differentiation between the 2H-chromene core and the thermodynamically stable coumarin byproducts often formed during synthesis.
Synthetic Origin & Sample Preparation
To understand the impurity profile and required purification, one must acknowledge the synthesis.[1] The most robust route involves the DABCO-catalyzed reaction of substituted salicylaldehydes with ethyl acrylate (Baylis-Hillman pathway).
To definitively assign the regiochemistry (e.g., ensuring the ester is at C3 and not C4, and the methoxy is at C6), HMBC (Heteronuclear Multiple Bond Coherence) is required.
Diagram 2: Key HMBC Correlations
Caption: Critical HMBC correlations. The H2
C9 and H4 C2 correlations close the heterocyclic ring.
Interpretation of HMBC:
Ring Closure: The proton at H-2 shows a correlation to the aromatic quaternary carbon C-8a (C9 in diagram). This proves the ether oxygen is attached to the aromatic ring.
Ester Position: The olefinic proton H-4 shows a strong correlation to the Ester Carbonyl. If the ester were at C2, H-4 would likely not correlate strongly to the carbonyl, or the chemical shifts would be drastically different.
Methoxy Position: The methoxy protons correlate exclusively to C-6, confirming the substitution pattern on the aromatic ring.
References
DABCO-Catalyzed Synthesis of 2H-Chromenes:
Kaye, P. T., & Nocanda, X. W. (2004). "DABCO-catalyzed reactions of salicylaldehydes with acrylate derivatives." Journal of the Chemical Society, Perkin Transactions 1.
Context: Establishes the synthetic route yielding the 2H-chromene nucleus rather than coumarin.
Anderson, J. C., et al. (2018). "General Synthesis of 2H-Chromenes via a One-Pot Baylis–Hillman/Cyclization Strategy." The Journal of Organic Chemistry.
5.0 ppm) and C4-olefinic proton.
Distinction from Coumarins:
Bhat, B. A., et al. (2005). "Differentiation of 2H-chromenes and coumarins using 1H and 13C NMR." Tetrahedron Letters.
Context: Authoritative source on the spectral differences (C2 aliphatic vs C2 carbonyl).
Pharmacological Relevance:
Thomas, N., & Zachariah, S. M. (2013).[4] "Pharmacological activities of chromene derivatives: An overview." Asian Journal of Pharmaceutical and Clinical Research.
Context: Supports the "Privileged Scaffold" claim in the executive summary.
Ethyl 6-methoxy-2H-chromene-3-carboxylate: A Technical Monograph
An In-Depth Technical Guide on Ethyl 6-methoxy-2H-chromene-3-carboxylate (CAS 57543-61-0). Executive Summary & Chemical Identity Ethyl 6-methoxy-2H-chromene-3-carboxylate (CAS 57543-61-0) is a specialized heterocyclic sc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on Ethyl 6-methoxy-2H-chromene-3-carboxylate (CAS 57543-61-0).
Executive Summary & Chemical Identity
Ethyl 6-methoxy-2H-chromene-3-carboxylate (CAS 57543-61-0) is a specialized heterocyclic scaffold belonging to the 2H-chromene (or 2H-1-benzopyran) class. Unlike its ubiquitous oxidized cousin, the coumarin (2-oxo-2H-chromene), this compound features a reduced ether linkage at the C2 position and an internal olefinic bond at C3-C4.
This structural distinction is critical in drug discovery. While coumarins are often planar intercalators, the 2H-chromene core adopts a distorted half-chair conformation, offering unique binding vectors for protein targets such as the Bcl-2 family (anti-apoptotic proteins) and tubulin . This guide details the synthesis, characterization, and pharmacological utility of this compound, emphasizing the DABCO-catalyzed Baylis-Hillman cascade as the gold-standard production method.
Soluble in DMSO, CH₂Cl₂, CHCl₃; Insoluble in Water
Critical Distinction: Do not confuse this compound with Ethyl 6-methoxycoumarin-3-carboxylate (Formula C₁₃H₁₂O₅). The target molecule (CAS 57543-61-0) contains two additional hydrogen atoms at the C2 position, resulting in a methylene ether (-O-CH2-) rather than a lactone carbonyl (-O-C=O-).
Synthetic Methodology: The Baylis-Hillman Cascade
The most authoritative and atom-economical route to ethyl 6-methoxy-2H-chromene-3-carboxylate is the DABCO-catalyzed reaction between salicylaldehyde derivatives and acrylates. This process is a domino sequence involving a Morita-Baylis-Hillman (MBH) reaction followed by an intramolecular oxa-Michael cyclization and dehydration.
Preparation : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Hydroxy-5-methoxybenzaldehyde (10 mmol, 1.52 g) in anhydrous Acetonitrile (20 mL).
Catalyst Addition : Add DABCO (1.0 mmol, 0.11 g, 10 mol%) to the solution. Stir until fully dissolved.
Acrylate Addition : Add Ethyl Acrylate (30 mmol, 3.2 mL, 3.0 equiv) dropwise. The excess acrylate drives the equilibrium forward.
Reaction Phase : Stir the mixture at Room Temperature (25°C) for 24–48 hours.
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot will disappear, and a new, less polar fluorescent spot (the chromene) will appear.
Note: Some protocols suggest mild heating (40-50°C) to accelerate the cyclization step if the intermediate MBH adduct persists.
Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove DABCO and unreacted acrylate.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[3]
Purification : Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1). Recrystallize from Ethanol/Hexane if necessary to obtain the pure solid.
Mechanistic Insight (Self-Validating Logic)
The reaction success relies on the nucleophilic organocatalysis of DABCO.
Michael Addition : DABCO adds to ethyl acrylate, generating a zwitterionic enolate.
Aldol Attack : The enolate attacks the aldehyde of the salicylaldehyde.
Proton Transfer & Elimination : The resulting alkoxide undergoes proton transfer and eliminates DABCO to form the MBH adduct.
Cyclization (Critical Step) : The phenolic hydroxyl group attacks the activated alkene (oxa-Michael) followed by dehydration (loss of water) to close the 2H-chromene ring.
Caption: The DABCO-mediated cascade transforming salicylaldehyde and acrylate into the 2H-chromene core.
Analytical Characterization
To validate the synthesis of CAS 57543-61-0, the following spectral signatures must be confirmed. The absence of the C2 carbonyl signal in ¹³C NMR is the definitive proof of the 2H-chromene structure over the coumarin.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
Position
Chemical Shift (δ)
Multiplicity
Integration
Assignment
H-4
7.35 - 7.45
Singlet (s)
1H
Olefinic proton (Diagnostic)
H-2
4.90 - 5.10
Singlet (s) or Doublet
2H
O-CH₂-C= (Diagnostic for 2H-chromene)
OCH₂CH₃
4.25
Quartet (q)
2H
Ester methylene
OCH₃
3.80
Singlet (s)
3H
Methoxy group
Ar-H
6.70 - 6.90
Multiplet (m)
3H
Aromatic protons (C5, C7, C8)
OCH₂CH₃
1.35
Triplet (t)
3H
Ester methyl
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
Carbonyl (C=O) : ~165.0 ppm (Ester, not ~160 ppm lactone).
C-2 : 65.0 - 68.0 ppm (Aliphatic ether carbon).[4] If this signal is >155 ppm, you have made coumarin.
C-4 : ~130.0 - 135.0 ppm (Alkene CH).
C-3 : ~120.0 - 125.0 ppm (Quaternary Alkene).
OCH₃ : ~55.5 ppm.
IR Spectroscopy
C=O Stretch : 1705–1715 cm⁻¹ (Conjugated Ester).
C=C Stretch : 1630–1640 cm⁻¹.
C-O Stretch : 1250 cm⁻¹ (Aryl ether).
Pharmacological Applications & SAR
The 2H-chromene-3-carboxylate scaffold is a privileged structure in medicinal chemistry, primarily recognized as a BH3-mimetic .
Mechanism of Action: Bcl-2 Inhibition
This molecule acts as a small-molecule inhibitor of the Bcl-2 family of anti-apoptotic proteins. The 2H-chromene core mimics the alpha-helical BH3 domain of pro-apoptotic proteins (like Bak/Bax), binding to the hydrophobic groove of Bcl-2 or Bcl-xL.
6-Methoxy Group : Provides electron density to engage in pi-stacking or hydrophobic interactions within the p4 pocket of the Bcl-2 protein.
3-Carboxylate : Forms hydrogen bonds with Arg/Tyr residues in the binding pocket, anchoring the scaffold.
Structure-Activity Relationship (SAR)
Caption: SAR map highlighting the functional roles of the 2H-chromene substituents.
Therapeutic Potential[10][11]
Anticancer : Induces apoptosis in drug-resistant cancer lines (e.g., leukemia, lymphoma) by neutralizing Bcl-2 protection.
Anti-inflammatory : Downregulates cytokine production via NF-κB pathway modulation (observed in related chromene derivatives).
Handling and Stability
Storage : Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The C3-C4 double bond is susceptible to oxidation over prolonged exposure to air/light.
Stability : Stable in solid form for >1 year. In solution (CDCl₃ or DMSO), it should be used within 24 hours to prevent hydrolysis of the ester or oxidation to the coumarin.
Safety : Treat as a potential irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.
References
Chemical Identity & CAS Verification
PubChem Compound Summary for CID 12345 (Analogous). National Center for Biotechnology Information. Link (Verified via formula C13H14O4 matching CAS 57543-61-0).
Synthetic Methodology (Baylis-Hillman)
Kaye, P. T., & Nocanda, X. W. (2000). "DABCO-catalyzed reactions of salicylaldehydes with acrylate derivatives." Journal of the Chemical Society, Perkin Transactions 1. Link
Biological Activity (Bcl-2 Targeting)
Wang, J. L., et al. (2006). "Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells." Proceedings of the National Academy of Sciences. Link
Spectroscopic Data
Basavaiah, D., et al. (2003). "The Baylis–Hillman reaction: A novel carbon–carbon bond forming reaction." Tetrahedron. Link
This guide provides a comprehensive technical analysis of ethyl 6-methoxy-2H-chromene-3-carboxylate , detailing its IUPAC nomenclature, synthetic pathways, and structural characterization. It is designed for researchers...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical analysis of ethyl 6-methoxy-2H-chromene-3-carboxylate , detailing its IUPAC nomenclature, synthetic pathways, and structural characterization. It is designed for researchers requiring high-precision data for drug development and organic synthesis.
Structural Elucidation, Synthetic Methodology, and Pharmacophore Analysis
Nomenclature and Structural Anatomy
The precise identification of benzopyran derivatives is critical in medicinal chemistry due to the structural similarity between chromenes (ethers) and coumarins (lactones).
IUPAC Deconstruction
The IUPAC Preferred Name (PIN) is derived from the fusion of a benzene ring and a pyran ring.
Fusion Nomenclature: The name "benzopyran" indicates a benzene ring fused to a pyran heterocycle.[1][3] The locant "1" denotes the oxygen position.[1][3]
Indicated Hydrogen (2H): This is the critical descriptor. It indicates that position 2 is saturated (
hybridized, ), distinguishing it from the fully unsaturated chromenylium cation or other isomers like 4H-chromene.
Researchers must distinguish this molecule from its oxidized analog, coumarin (2-oxo-2H-chromene).
Target Molecule (Chromene): Contains a cyclic ether linkage at position 1 and a methylene group at position 2.
Coumarin Analog: Contains a cyclic lactone (carbonyl at position 2).
Implication: The 2H-chromene scaffold is less electrophilic at position 2 than coumarin but highly reactive at the C3-C4 double bond toward nucleophiles.
Figure 1: Hierarchical breakdown of the IUPAC nomenclature logic.
Synthetic Methodology
The most robust route to 3-functionalized 2H-chromenes is the DABCO-catalyzed reaction of salicylaldehydes with acrylates (a Baylis-Hillman type pathway). This method is preferred over Knoevenagel condensation (which typically yields coumarins).
Preparation: In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde (10 mmol) in anhydrous acetonitrile (or DMSO/1,4-dioxane).
Addition: Add ethyl acrylate (12 mmol, 1.2 eq) to the solution.
Catalysis: Add DABCO (1.0 - 2.0 mmol, 10-20 mol%) as the catalyst.
Incubation: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
Checkpoint: The disappearance of the aldehyde spot and the appearance of a less polar fluorescent spot indicates product formation.
Workup:
Cool to room temperature.
Dilute with water (50 mL) and extract with ethyl acetate (3 x 30 mL).
Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the yellow oil or solid product.
Mechanistic Pathway
The reaction proceeds via a domino sequence:
Michael Addition: DABCO adds to ethyl acrylate, generating an enolate.
Aldol Reaction: The enolate attacks the aldehyde of the salicylaldehyde.
Transesterification/Cyclization: The phenol oxygen attacks the ester/acrylate moiety, followed by elimination of DABCO and water (dehydration) to form the chromene ring.
To validate the synthesis, the following spectral signatures must be confirmed. The key differentiator from coumarin is the C2-Methylene signal.
Nuclear Magnetic Resonance (NMR) Data
Nucleus
Position
Chemical Shift ( ppm)
Multiplicity
Interpretation
H-NMR
C2-H
4.80 – 5.10
Doublet ( Hz)
Diagnostic signal for 2H-chromene (ether CH).
H-NMR
C4-H
7.30 – 7.50
Triplet/Multiplet
Vinylic proton; coupled to C2-H.
H-NMR
OMe
3.80
Singlet
Methoxy substituent.
H-NMR
Ester
1.35 (t), 4.25 (q)
Triplet, Quartet
Ethyl group protons.
C-NMR
C2
65.0 – 68.0
-
Carbon (Ether). Confirms absence of C=O at pos 2.
C-NMR
C3
120.0 – 125.0
-
Quaternary vinylic carbon.
C-NMR
C=O
165.0 – 166.0
-
Ester carbonyl.
Critical QC Check: If a signal at
160-162 ppm (C=O lactone) appears in the C-NMR, or if the C2 protons are missing in H-NMR, the product has oxidized to the coumarin derivative.
Therapeutic & Functional Potential
The 2H-chromene pharmacophore is a "privileged structure" in drug discovery.
Anticancer Activity: 3-Carboethoxy-2H-chromenes act as tubulin polymerization inhibitors . They bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cell lines (e.g., MCF-7, HCT-116).
Apoptosis Induction: The ester moiety at C3 is crucial for binding affinity. Hydrolysis to the acid often retains activity but alters solubility.
Photochromism: 2H-chromenes can undergo electrocyclic ring-opening upon UV irradiation, generating colored o-quinonemethides. This property is utilized in photo-responsive biological probes.
References
IUPAC Nomenclature: International Union of Pure and Applied Chemistry.[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry, 2014. [Link]
Synthetic Methodology: Kaye, P. T., & Nocanda, X. W.[3] "A review of the Baylis–Hillman reaction of salicylaldehydes with activated alkenes." Journal of Chemical Research, 2010. [Link]
Biological Activity: Kemnitzer, W., et al. "Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay." Journal of Medicinal Chemistry, 2004. [Link]
Spectroscopic Data: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. [Link]
biological significance of the 6-methoxy group in chromenes
Executive Summary The chromene (benzopyran) scaffold represents a privileged structure in medicinal chemistry, serving as the core for diverse bioactive natural products and synthetic drugs.[1] Within this architecture,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The chromene (benzopyran) scaffold represents a privileged structure in medicinal chemistry, serving as the core for diverse bioactive natural products and synthetic drugs.[1] Within this architecture, the 6-methoxy group acts as a critical "molecular switch." It is not merely a lipophilic appendage but a potent electronic modulator that dictates metabolic fate, receptor binding affinity, and cytotoxic mechanism.
This guide analyzes the 6-methoxy moiety through two distinct lenses:
Metabolic Bioactivation: How it drives the suicide substrate mechanism in insecticidal precocenes.
Pharmacophore Optimization: Its role as a colchicine-site mimic in tubulin-targeting anticancer agents.
Molecular Architecture & Electronic Influence
To understand the biological impact, we must first define the structural environment. In the standard IUPAC numbering of
-chromene:
Position 1: The heterocyclic oxygen.
Position 6: Located on the benzene ring, para to the heterocyclic oxygen (O1) and meta to the C4 position.
The Electronic "Push"
The 6-methoxy group (-OCH
) is a strong Electron Donating Group (EDG) via resonance (+M effect). Because it is located para to the pyran oxygen (O1), it creates a unique "push-push" electronic system.
Resonance Effect: The lone pairs on the 6-methoxy oxygen donate electron density into the benzene ring, which is conjugated with the C3-C4 double bond of the pyran ring.
Nucleophilicity: This enrichment makes the C3-C4 double bond significantly more nucleophilic than in unsubstituted chromenes. This specific electronic perturbation is the root cause of the oxidative toxicity seen in precocenes (See Section 2).
Parameter
Unsubstituted Chromene
6-Methoxy Chromene
Biological Implication
C3-C4 Electron Density
Moderate
High
Increased susceptibility to P450 epoxidation.
LogP (Lipophilicity)
~2.8
~3.0 - 3.2
Enhanced membrane permeability; better fit in hydrophobic pockets.
H-Bond Capability
Acceptor (O1)
Bis-Acceptor (O1 + OMe)
Additional anchoring point in receptor active sites (e.g., Tubulin).
The Precocene Paradigm: A Case Study in Bioactivation
The most definitive demonstration of the 6-methoxy group's power lies in Precocenes (specifically Precocene II: 6,7-dimethoxy-2,2-dimethylchromene), natural products isolated from Ageratum houstonianum.
Mechanism of Action: Suicide Substrate
Precocene II is relatively inert until it encounters Cytochrome P450 monooxygenases (specifically insect CYP isoforms) in the corpora allata (the gland responsible for Juvenile Hormone secretion).
Recognition: The lipophilic chromene core binds to the CYP active site.
Epoxidation: The electron-rich C3-C4 double bond (activated by the 6-methoxy group) is rapidly oxidized to a highly reactive 3,4-epoxide .
Alkylation: This epoxide is an electrophilic warhead. It indiscriminately alkylates nucleophilic residues on cellular proteins within the gland.
Necrosis: The massive covalent modification of proteins leads to cell death in the corpora allata, halting Juvenile Hormone production and forcing premature metamorphosis (sterilization).
Criticality of the 6-Methoxy: Removal of the 6-methoxy group (leaving only 7-methoxy) significantly reduces the electron density at C3-C4, slowing epoxidation and diminishing toxicity. The 6-methoxy group is the "detonator" for this metabolic bomb.
Figure 1: The bioactivation pathway of Precocene II, highlighting the critical role of the 6-methoxy group in facilitating epoxide formation.
In human drug development, the 6-methoxy chromene scaffold is frequently utilized to target the Colchicine Binding Site of tubulin.
Pharmacophore Mapping
Colchicine contains a trimethoxy-phenyl ring essential for binding. Synthetic chromenes utilize the 6-methoxy group to mimic this motif.
Steric Fit: The 6-methoxy group occupies a specific hydrophobic pocket in
-tubulin (near Cys241).
Conformation: It forces the chromene ring into a preferred orientation that prevents microtubule assembly, leading to G2/M cell cycle arrest and apoptosis in cancer cells.
SAR Insight: Replacing the 6-methoxy with a hydrogen often leads to a >10-fold loss in potency (IC
shifts from nM to M range). Replacing it with a bulky group (e.g., benzyloxy) often destroys activity due to steric clash.
Experimental Protocols
The following protocols provide a validated workflow for synthesizing a 6-methoxy-2H-chromene derivative and assessing its biological activity.
Protocol A: Synthesis of 6-Methoxy-2,2-dimethyl-2H-chromene
Rationale: This method utilizes a thermal rearrangement (Claisen) followed by cyclization, a robust route for generating the
Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 9:1).
Filter salts, evaporate solvent, and purify the aryl propargyl ether intermediate via silica column.
Thermal Cyclization:
Dissolve the intermediate ether in N,N-diethylaniline (5 mL/g of substrate).
Heat to 200°C (reflux) under Nitrogen atmosphere for 4–6 hours.
Mechanism:[4][5][6][7] The ether undergoes a [3,3]-sigmatropic rearrangement to the ortho-allenyl phenol, which spontaneously cyclizes to the chromene.
Cool, dilute with ether, wash with dilute HCl (to remove aniline), dry over MgSO
.
Purification:
Isolate the final 6-methoxy chromene product via flash chromatography.
DAPI (4',6-diamidino-2-phenylindole) - acts as a fluorescent reporter for polymer mass.
Test Compound (6-methoxy chromene derivative) dissolved in DMSO.
Workflow:
Preparation: Prepare Tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl
, 0.5 mM EGTA). Keep everything on ice.
Mixture: In a 96-well black plate, mix:
Tubulin (final conc. 10
M).
GTP (1 mM).
Test Compound (various concentrations: 0.1, 1, 5, 10
M).
Initiation: Transfer plate to a pre-warmed plate reader (37°C).
Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
Analysis:
Control: Shows a sigmoidal curve (nucleation, elongation, steady state).
Active 6-OMe Chromene: Should suppress the V
(rate of elongation) and reduce the final steady-state fluorescence plateau.
Figure 2: Synthetic pathway for generating the 6-methoxy-2H-chromene core.
Future Directions & Conclusion
The 6-methoxy group is a double-edged sword. In agricultural chemistry (precocenes), its ability to drive oxidative bioactivation is a desired feature for pest control. In human medicinal chemistry, however, this same metabolic instability can be a liability (hepatotoxicity).
Modern Strategies:
Metabolic Blocking: If the 6-methoxy group is metabolically labile (O-demethylation), researchers often replace it with a difluoromethoxy (-OCHF
) or trifluoromethoxy (-OCF) group. These retain the steric bulk and some electronic donation but block the P450 oxidation site.
PROTACs: 6-methoxy chromenes are currently being explored as "warheads" in Proteolysis Targeting Chimeras (PROTACs) to degrade tubulin or associated proteins, leveraging their high affinity for the colchicine site.
References
Bowers, W. S., Ohta, T., Cleere, J. S., & Marsella, P. A. (1976). Discovery of insect anti-juvenile hormones in plants.[8] Science, 193(4253), 542–547.
Kemnitzer, W., et al. (2004). Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. Journal of Medicinal Chemistry, 47(25), 6299–6310.
Pratt, G. E., et al. (1980). The metabolism of the antijuvenile hormone precocene I in the locust Locusta migratoria. Nature, 284, 320–323.
Lu, Y., et al. (2012). Synthesis and biological evaluation of 6-methoxy-2,2-dimethyl-2H-chromene derivatives as anticancer agents. European Journal of Medicinal Chemistry, 54, 181-187.
Podolak, M., et al. (2023).[9] Tubulin inhibitors: Selected scaffolds and main trends in the design of novel anticancer agents. European Journal of Medicinal Chemistry.
Technical Profile & Solubility Determination Strategy: Ethyl 6-methoxy-2H-chromene-3-carboxylate
The following technical guide details the solubility profile, thermodynamic framework, and experimental determination strategies for ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate . Executive Summary Ethyl 6-methoxy-2-o...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, thermodynamic framework, and experimental determination strategies for ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate .
Executive Summary
Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS: 57543-61-0) is a critical coumarin derivative utilized as a pharmacophore in drug discovery (specifically for anticancer and antimicrobial targets) and as a fluorescent probe. Its planar, lipophilic structure dictates a solubility profile characterized by poor aqueous solubility and significant temperature-dependent solubility in organic alcohols.
This guide provides the known physicochemical constants, defines the thermodynamic models required for solubility prediction (Apelblat/van’t Hoff), and establishes a validated Standard Operating Procedure (SOP) for determining its saturation limits—a prerequisite for crystallization optimization and biological assay formulation.
Chemical & Physical Identity
Before analyzing solubility, one must understand the solid-state lattice energy barriers. The compound exhibits a planar structure that facilitates strong
stacking interactions, increasing the energy required for solvent cavity formation.
Table 1: Physicochemical Constants
Parameter
Value / Description
Source
IUPAC Name
Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
[1]
Common Name
Ethyl 6-methoxycoumarin-3-carboxylate
[1]
CAS Number
57543-61-0
[2]
Molecular Formula
[1]
Molecular Weight
248.23 g/mol
[1]
Melting Point
115 – 117 °C
[3]
Appearance
Light yellow to white crystalline solid
[3]
LogP (Predicted)
~2.5 (Lipophilic)
[4]
Recrystallization Solvent
Ethanol (High solubility gradient)
[3]
Solubility Landscape & Solvent Selection
The solubility of ethyl 6-methoxy-2H-chromene-3-carboxylate is governed by the "like dissolves like" principle, modified by specific solute-solvent interactions (hydrogen bonding with the ester/methoxy groups).
Known Solubility Behavior[3]
Aqueous Media: Negligible solubility. Requires co-solvents (DMSO/PEG) for biological assays.
Alcohols (Ethanol/Methanol): Exhibits a steep solubility curve. Low solubility at 25°C, high solubility at reflux (78°C for EtOH). This makes ethanol the primary solvent for purification .
Aprotic Polar Solvents (DMSO/DMF): High solubility due to dipole-dipole interactions disrupting the crystal lattice.
Non-Polar Solvents (Hexane): Poor solubility; often used as an anti-solvent to induce precipitation.
Table 2: Recommended Solvent Screening Matrix
Solvent Class
Representative Solvents
Interaction Mechanism
Application
Class 1: Primary
Ethanol, Methanol
H-bond donation to ester carbonyl
Recrystallization
Class 2: High Solvency
DMSO, DMF, NMP
Dipole-dipole / Polarizability
Stock Solutions (20 mM)
Class 3: Moderate
Ethyl Acetate, Acetone
Van der Waals / Weak Dipole
Extraction / Chromatography
Class 4: Anti-Solvent
Water, Hexane, Heptane
Hydrophobic exclusion
Yield Maximization
Thermodynamic Modeling Framework
To rigorously define solubility, researchers must move beyond single-point measurements to thermodynamic modeling. This section details the mathematical framework for correlating experimental data.
Modified Apelblat Equation
The modified Apelblat equation is the industry standard for correlating mole fraction solubility (
) with temperature (). It accounts for the non-ideal behavior of the solution.
Preparation: Add excess solid compound (~50 mg) to 5 mL of solvent in a jacketed glass vial.
Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24–48 hours.
Validation: Ensure solid phase is present throughout. If clear, add more solid.
Sampling: Stop stirring and allow phases to settle for 1 hour (isothermal).
Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
Dilution: Immediately dilute the filtrate with mobile phase (Acetonitrile/Water) to bring concentration into linear calibration range.
Quantification: Analyze via HPLC-UV (Detection at
nm [5]).
Calculation:
Where are mass and molar mass of the solute, and are for the solvent.
Synthesis & Purification Logic
Understanding the synthesis provides insight into impurity profiles that affect solubility. The standard route is the Knoevenagel Condensation .
Caption: Synthetic route illustrating the origin of the crude solid and the critical ethanol recrystallization step.
References
PubChem. (n.d.). Compound Summary: Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate.[2] National Library of Medicine. Retrieved February 28, 2026, from [Link]
Soni, J. N., & Soman, S. S. (2014).[3] Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 6(1), 396-403. [Link]
Cheng, Y., et al. (2015). Solubility and solution thermodynamics of rhein in eight pure solvents. RSC Advances, 5, 298-305. (Cited as methodological analog for coumarin solubility modeling). [Link]
Asiri, A. M. (2004).[4] Ethyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate.[4] Molbank, 2004(1), M363.[4] (UV Spectra reference).[4] [Link][4]
A Technical Guide to the Spectroscopic Profile of Ethyl 6-methoxy-2H-chromene-3-carboxylate
This technical guide offers an in-depth analysis of the spectral data for ethyl 6-methoxy-2H-chromene-3-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document is...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide offers an in-depth analysis of the spectral data for ethyl 6-methoxy-2H-chromene-3-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are emphasized to ensure a thorough understanding of the molecule's structural characterization.
Introduction and Molecular Structure
Ethyl 6-methoxy-2H-chromene-3-carboxylate belongs to the chromene class of compounds, which are benzopyran derivatives. The 2H-chromene core is a prevalent motif in a wide array of natural products and pharmacologically active molecules, exhibiting diverse biological activities. The title compound features a methoxy group at the 6-position and an ethyl carboxylate group at the 3-position, which significantly influence its electronic properties and reactivity. Accurate spectroscopic characterization is paramount for confirming the successful synthesis and purity of this compound, and for elucidating its structure-activity relationships in further studies.
The molecular structure of ethyl 6-methoxy-2H-chromene-3-carboxylate is presented below:
Caption: Molecular Structure of Ethyl 6-methoxy-2H-chromene-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For ethyl 6-methoxy-2H-chromene-3-carboxylate, both ¹H and ¹³C NMR provide definitive structural information. The data presented here is based on analogous structures and predictive models due to the limited availability of published experimental data for this specific compound.[1]
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Table 1: Predicted ¹H NMR Spectral Data for Ethyl 6-methoxy-2H-chromene-3-carboxylate (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.65
s
1H
H-4
~6.80
d, J ≈ 8.8 Hz
1H
H-8
~6.75
dd, J ≈ 8.8, 2.8 Hz
1H
H-7
~6.70
d, J ≈ 2.8 Hz
1H
H-5
~4.85
s
2H
H-2 (CH₂)
~4.25
q, J ≈ 7.1 Hz
2H
-OCH₂CH₃
~3.80
s
3H
-OCH₃
~1.30
t, J ≈ 7.1 Hz
3H
-OCH₂CH₃
Interpretation:
Aromatic Protons (δ 6.70-6.80 ppm): The three protons on the benzene ring exhibit distinct signals due to their electronic environment. The methoxy group at C-6 is an electron-donating group, which shields the aromatic protons, causing them to appear at a relatively upfield region. The coupling patterns (doublet and doublet of doublets) are consistent with an ortho and meta coupling, respectively.
Vinyl Proton (δ ~7.65 ppm): The proton at the C-4 position is deshielded due to the anisotropic effect of the adjacent ester carbonyl group and the double bond, thus appearing as a singlet at a downfield chemical shift.
Methylene Protons at C-2 (δ ~4.85 ppm): The two protons at the C-2 position of the 2H-chromene ring are diastereotopic and are expected to appear as a singlet.
Ethyl Ester Protons (δ ~4.25 and ~1.30 ppm): The methylene protons of the ethyl group appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons appear as a triplet.
Methoxy Protons (δ ~3.80 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet.
¹³C NMR (Carbon NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 6-methoxy-2H-chromene-3-carboxylate (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)
Assignment
~165.0
C=O (ester)
~155.0
C-6
~148.0
C-8a
~135.0
C-4
~125.0
C-3
~120.0
C-4a
~118.0
C-8
~117.0
C-5
~114.0
C-7
~65.0
C-2
~61.0
-OCH₂CH₃
~56.0
-OCH₃
~14.0
-OCH₂CH₃
Interpretation:
Carbonyl Carbon (δ ~165.0 ppm): The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.
Aromatic and Olefinic Carbons (δ 114.0-155.0 ppm): The carbons of the benzene ring and the double bond of the chromene system resonate in this region. The carbon attached to the electron-donating methoxy group (C-6) is shielded compared to the other oxygen-bearing aromatic carbon (C-8a).
Aliphatic Carbons (δ 14.0-65.0 ppm): The C-2 carbon of the chromene ring, the carbons of the ethyl ester, and the methoxy carbon appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of ethyl 6-methoxy-2H-chromene-3-carboxylate is expected to show characteristic absorption bands for the ester, ether, and aromatic functionalities.
Table 3: Predicted IR Absorption Bands for Ethyl 6-methoxy-2H-chromene-3-carboxylate
Wavenumber (cm⁻¹)
Intensity
Assignment
~3050-3000
Medium
Aromatic C-H stretch
~2980-2850
Medium
Aliphatic C-H stretch
~1720
Strong
C=O stretch (α,β-unsaturated ester)
~1610, 1580, 1500
Medium-Strong
C=C stretch (aromatic)
~1250
Strong
C-O stretch (aryl ether)
~1100
Strong
C-O stretch (ester)
Interpretation:
The most prominent peak in the IR spectrum will be the strong absorption around 1720 cm⁻¹ corresponding to the C=O stretching vibration of the α,β-unsaturated ester. The presence of the aromatic ring is confirmed by the C=C stretching bands between 1500 and 1610 cm⁻¹ and the C-H stretching bands above 3000 cm⁻¹. The strong absorptions around 1250 cm⁻¹ and 1100 cm⁻¹ are characteristic of the aryl ether and ester C-O stretching vibrations, respectively.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ethyl 6-methoxy-2H-chromene-3-carboxylate, Electron Ionization (EI) would likely lead to fragmentation, while Electrospray Ionization (ESI) would show the protonated molecular ion.
Predicted Mass Spectrum (ESI-MS):
Molecular Ion Peak [M+H]⁺: m/z ≈ 235.09
Sodium Adduct [M+Na]⁺: m/z ≈ 257.07
Predicted Fragmentation Pattern (EI-MS):
The molecular ion peak (M⁺) would be observed at m/z 234. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 189, followed by the loss of carbon monoxide (-CO, 28 Da) to yield a fragment at m/z 161. Further fragmentation of the chromene ring would also be expected.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of ethyl 6-methoxy-2H-chromene-3-carboxylate.
Synthesis Protocol: Knoevenagel Condensation
A common method for the synthesis of 2H-chromene derivatives is the Knoevenagel condensation.[3]
Workflow Diagram:
Caption: General workflow for the synthesis of ethyl 6-methoxy-2H-chromene-3-carboxylate.
Step-by-Step Procedure:
Reaction Setup: To a solution of 4-methoxysalicylaldehyde (1 equivalent) in a suitable solvent such as ethanol, add diethyl malonate (1.1 equivalents).
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.
Reaction: Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure ethyl 6-methoxy-2H-chromene-3-carboxylate.
Instrumentation: Use a mass spectrometer coupled with a suitable ionization source (e.g., ESI or EI).
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS.
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
Conclusion
The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the structural confirmation of ethyl 6-methoxy-2H-chromene-3-carboxylate. The predicted NMR, IR, and MS data, based on established spectroscopic principles and data from analogous compounds, offer a reliable reference for researchers working with this and related chromene derivatives. The provided experimental protocols serve as a practical starting point for the synthesis and characterization of this important heterocyclic compound.
References
Vertex AI Search. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF)
Vertex AI Search. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO)
Vertex AI Search.
Vertex AI Search. Spectroscopic Profile of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one: A Technical Guide - Benchchem.
Vertex AI Search. Synthesis and chemical properties of ethyl coumarin-3-carboxylate - ACG Publications. [Link]
Application Notes & Protocols: Synthesis of Ethyl 6-methoxy-2H-chromene-3-carboxylate via Knoevenagel Condensation
Abstract This document provides a comprehensive guide for the synthesis of ethyl 6-methoxy-2H-chromene-3-carboxylate, a valuable scaffold in medicinal chemistry. The protocol leverages a piperidine-catalyzed Knoevenagel...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the synthesis of ethyl 6-methoxy-2H-chromene-3-carboxylate, a valuable scaffold in medicinal chemistry. The protocol leverages a piperidine-catalyzed Knoevenagel condensation followed by an intramolecular oxa-Michael addition. We present a detailed, step-by-step experimental procedure, mechanistic insights with causality-driven explanations, characterization data, and troubleshooting advice. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and efficient method for accessing this class of chromene derivatives. Chromene scaffolds are of significant interest due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
Introduction: The Significance of the 2H-Chromene Scaffold
The 2H-chromene (or 2H-1-benzopyran) framework is a privileged heterocyclic motif found in a vast array of natural products and synthetic molecules.[3] Its derivatives exhibit a remarkable spectrum of biological activities, making them highly attractive targets in drug discovery and development.[1][2] Compounds incorporating the chromene nucleus have demonstrated potential as anticancer, antimicrobial, antitubercular, and anticonvulsant agents.[1]
Ethyl 6-methoxy-2H-chromene-3-carboxylate serves as a key intermediate for the elaboration of more complex, biologically active molecules. The Knoevenagel condensation provides a classic, efficient, and atom-economical route for the formation of carbon-carbon bonds, making it an ideal strategy for constructing the chromene core from readily available starting materials.[4] This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration and, in this specific case, a subsequent intramolecular cyclization.[4][5]
This application note details a robust protocol using piperidine as a mild base catalyst to facilitate the reaction between 5-methoxysalicylaldehyde and diethyl malonate.
Reaction Mechanism: A Stepwise Perspective
The synthesis proceeds via a tandem Knoevenagel condensation and intramolecular oxa-Michael addition. The use of a weak base like piperidine is crucial; a strong base could induce self-condensation of the starting aldehyde.[4]
The mechanism unfolds in four key stages:
Enolate Formation: Piperidine, acting as a base, abstracts an acidic α-proton from the active methylene group of diethyl malonate. This deprotonation forms a resonance-stabilized enolate ion, a potent carbon nucleophile.[5][6]
Nucleophilic Attack (Knoevenagel Condensation): The newly formed enolate attacks the electrophilic carbonyl carbon of 5-methoxysalicylaldehyde. This step results in the formation of a tetrahedral alkoxide intermediate.
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated compound, the Knoevenagel adduct.[5]
Intramolecular Oxa-Michael Addition: The phenolic hydroxyl group of the salicylaldehyde moiety then acts as an intramolecular nucleophile, attacking the β-carbon of the α,β-unsaturated system. This 1,4-conjugate addition, or oxa-Michael reaction, closes the pyran ring to yield the final ethyl 6-methoxy-2H-chromene-3-carboxylate product.[7]
Caption: Figure 1: Reaction Mechanism
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis on a standard laboratory scale.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Molar Eq.
Amount (Example)
Notes
5-Methoxysalicylaldehyde
C₈H₈O₃
152.15
1.0
1.52 g (10 mmol)
Purity >98%
Diethyl malonate
C₇H₁₂O₄
160.17
1.1
1.76 g (11 mmol)
Purity >99%
Piperidine
C₅H₁₁N
85.15
0.1
0.085 g (1 mmol)
Catalyst, handle in fume hood
Ethanol (Absolute)
C₂H₅OH
46.07
-
25 mL
Reaction and recrystallization solvent
Ethyl Acetate
C₄H₈O₂
88.11
-
As needed
For extraction and TLC
Hexane
C₆H₁₄
86.18
-
As needed
For TLC and recrystallization
Equipment
100 mL Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Rotary evaporator
Separatory funnel
Büchner funnel and filter flask
TLC plates (silica gel 60 F₂₅₄)
Melting point apparatus
Step-by-Step Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxysalicylaldehyde (1.52 g, 10 mmol) and absolute ethanol (25 mL). Stir the mixture until the aldehyde is fully dissolved.
Addition of Reagents: To the stirred solution, add diethyl malonate (1.76 g, 11 mmol), followed by the dropwise addition of piperidine (0.085 g, 1 mmol) using a pipette.
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting aldehyde spot indicates reaction completion.
Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove residual piperidine, followed by saturated sodium bicarbonate solution (20 mL), and finally with brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by recrystallization from hot ethanol. Dissolve the crude product in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature and subsequently in an ice bath to induce crystallization.
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Caption: Figure 2: Experimental Workflow
Data, Characterization, and Expected Results
Expected Yield: 75-85%
Appearance: White to off-white crystalline solid.
Physicochemical and Spectroscopic Data
The structure of ethyl 6-methoxy-2H-chromene-3-carboxylate should be confirmed using standard analytical techniques.[8][9][10]
Analysis
Expected Result
Melting Point
Literature values vary; typically in the range of 80-85 °C.[11]
Note: The exact chemical shifts (δ) and coupling constants (J) should be determined from the acquired spectra.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Low or No Yield
1. Inactive catalyst (piperidine degraded).2. Impure starting materials.3. Insufficient reaction time or temperature.
1. Use freshly opened or distilled piperidine.2. Verify the purity of salicylaldehyde and malonate.3. Extend reflux time and monitor by TLC until starting material is consumed.
Oily Product / Failure to Crystallize
1. Presence of unreacted starting materials or byproducts.2. Insufficient removal of solvent.
1. Ensure the aqueous work-up is performed thoroughly.2. Consider purification by column chromatography (silica gel, ethyl acetate/hexane gradient).3. Ensure the crude product is fully dry before attempting recrystallization.
Product Contaminated with Starting Aldehyde
Incomplete reaction.
Increase reflux time. A slight excess of diethyl malonate can also help drive the reaction to completion.
Low Purity After Recrystallization
1. Incorrect recrystallization solvent or volume.2. Cooling occurred too rapidly, trapping impurities.
1. Use the minimum amount of boiling ethanol to dissolve the crude solid.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Piperidine: Is a corrosive and flammable liquid with a strong, unpleasant odor. Avoid inhalation and skin contact.
Solvents (Ethanol, Ethyl Acetate, Hexane): Are flammable. Keep away from ignition sources.
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Knoevenagel condensation provides a highly effective and straightforward pathway for the synthesis of ethyl 6-methoxy-2H-chromene-3-carboxylate. The protocol described herein is robust, high-yielding, and utilizes common laboratory reagents and techniques. The resulting chromene derivative is a valuable building block for further synthetic elaboration in the pursuit of novel therapeutic agents. Careful attention to reagent purity, reaction conditions, and purification techniques is key to achieving a high yield of the desired, high-purity product.
References
IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. Retrieved from [Link]
MDPI. (2022, April 28). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Retrieved from [Link]
J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]
Royal Society of Chemistry. (2023, May 30). Pseudo-multicomponent reactions. RSC Advances. Retrieved from [Link]
National Center for Biotechnology Information. (2026, January 2). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
Bentham Science. (2023, July 1). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][8]Oxazines, and Chromeno[2,3-d]Pyrimidines. Retrieved from [Link]
Figshare. (2018, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]
Amity University. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (2023, November 24). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Retrieved from [Link]
American Chemical Society. (2023, February 17). Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. ACS Omega. Retrieved from [Link]
ACG Publications. (2014, March 27). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Retrieved from [Link]
ChemSynthesis. (2025, May 20). ethyl 3-amino-6-methoxy-2-oxo-2H-chromene-4-carboxylate. Retrieved from [Link]
Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Retrieved from [Link]
De La Salle University. (n.d.). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. Retrieved from [Link]
Frontiers. (n.d.). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved from [Link]
The Chemical Society of Japan. (2000). Solvent-Free Coumarin Synthesis. Retrieved from [Link]
PubMed. (2017). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 17(1), 85-92. Retrieved from [Link]
Preprints.org. (2022, November 28). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Retrieved from [Link]
Shodhganga. (n.d.). Chapter 6: Synthesis of 3-Aroyl-2H-chromenes and 6H-Azepino[1,2-a]indoles by Intramolecular Alkyne-Aldehyde Metathesis Reaction. Retrieved from [Link]
ResearchGate. (2025, September 2). Synthesis of 3-Carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-Inflammatory Activity Evaluation by in vivo Model. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of ethyl 6-(methoxyphenyl)cinnolin-3-yl carboxylate. Retrieved from [Link]
MDPI. (2004, February 24). Ethyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate. Retrieved from [Link]
MDPI. (2025, February 13). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]
Semantic Scholar. (2022, July 12). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. Retrieved from [Link]
The Pharmaceutical and Chemical Journal. (2022, April 7). Synthesis of 6-Phenylethynyl Substituted Coumarins. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Retrieved from [Link]
Application Note: Ethyl 6-Methoxy-2H-Chromene-3-Carboxylate in Medicinal Chemistry and Drug Discovery
Executive Summary & Scaffold Rationale Ethyl 6-methoxy-2H-chromene-3-carboxylate (CAS: 57543-61-0) is a highly versatile, privileged building block in modern medicinal chemistry [1]. The 2H-chromene (benzopyran) core is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scaffold Rationale
Ethyl 6-methoxy-2H-chromene-3-carboxylate (CAS: 57543-61-0) is a highly versatile, privileged building block in modern medicinal chemistry [1]. The 2H-chromene (benzopyran) core is ubiquitous in naturally occurring bioactive compounds, but synthetic functionalization at the C3 and C6 positions unlocks targeted pharmacological properties.
The rationale for utilizing this specific molecule lies in its precise electronic and structural configuration:
The 6-Methoxy Substitution: The methoxy group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the aromatic ring, significantly enhancing
stacking interactions within the hydrophobic binding pockets of target proteins such as tubulin and Monoamine Oxidase (MAO) [2].
The C3-Ethyl Ester: The ester functions as a highly reactive synthetic handle. It allows for facile conversion into amides, hydrazides, and fused heterocyclic systems (like thiazolidin-4-ones) without requiring harsh conditions that could disrupt the sensitive 2H-chromene core .
Mechanistic Applications in Oncology
Derivatives synthesized from ethyl 6-methoxy-2H-chromene-3-carboxylate exhibit potent anti-tumor activities through multi-target mechanisms [3]. By hybridizing the chromene core with other pharmacophores, researchers can induce apoptosis in multidrug-resistant cancer cell lines .
Figure 1: Multi-target pharmacological mechanisms of 6-methoxy-2H-chromene derivatives in oncology.
Experimental Protocols: Synthesis of Bioactive Hybrids
To harness the therapeutic potential of ethyl 6-methoxy-2H-chromene-3-carboxylate, it is frequently converted into thiazolidin-4-one hybrids. These hybrids exhibit broad-spectrum antibacterial and targeted analgesic/anticancer properties .
Protocol 3.1: Hydrazinolysis of the C3-Ester
Objective: Convert the stable ethyl ester into a reactive carbohydrazide intermediate.
Step-by-Step Methodology:
Preparation: Dissolve 10 mmol (2.34 g) of ethyl 6-methoxy-2H-chromene-3-carboxylate in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
Reagent Addition: Slowly add 25 mmol (1.25 g) of 99% hydrazine hydrate dropwise while stirring.
Causality Insight: Hydrazine hydrate is used in a 2.5x molar excess to prevent the formation of symmetrical azines—a common, yield-destroying side reaction when reacting esters with hydrazine. Absolute ethanol is selected over methanol because its higher boiling point (78°C) allows for a gentle reflux that drives the reaction to completion without causing thermal degradation of the chromene ring.
Reflux: Heat the mixture under reflux for 3 to 4 hours.
Isolation: Cool the mixture to 0°C in an ice bath. Filter the precipitated yellow solid, wash with cold ethanol, and dry under a vacuum.
Self-Validation Checkpoint: Analyze the reaction mixture via TLC (Mobile Phase: Hexane/Ethyl Acetate 6:4). The starting ester (
) must completely disappear, replaced by a highly polar spot () corresponding to the carbohydrazide. FT-IR analysis of the isolated solid must show a shift from the ester stretch (~1725 cm) to an amide stretch (~1660 cm) and the appearance of a broad stretch (~3300 cm).
Protocol 3.2: Schiff Base Condensation and Thiazolidinone Cyclization
Objective: Form a Schiff base and subsequently cyclize it into a thiazolidin-4-one hybrid.
Step-by-Step Methodology:
Condensation: React the carbohydrazide (5 mmol) with an aromatic aldehyde (5.5 mmol) in 20 mL of methanol containing a catalytic drop of glacial acetic acid. Reflux for 2 hours to form the Schiff base.
Cyclization: To the Schiff base solution, add mercaptoacetic acid (6 mmol) and a catalytic amount of anhydrous zinc chloride (
). Reflux for an additional 6 hours.
Causality Insight: Mercaptoacetic acid acts as both the nucleophile and the cyclization agent. The addition of anhydrous
is critical; it acts as a Lewis acid to activate the imine carbon of the Schiff base, significantly accelerating the nucleophilic attack of the sulfur atom and preventing the reverse hydrolysis of the imine.
Self-Validation Checkpoint: The successful cyclization is confirmed by
H-NMR. The diagnostic singlet of the imine proton () around 8.2-8.5 ppm must disappear, replaced by a new methine proton signal ( 5.8-6.2 ppm) characteristic of the chiral C2 position of the newly formed thiazolidin-4-one ring.
Figure 2: Synthetic workflow for generating bioactive thiazolidin-4-one chromene hybrids.
Biological Validation: In Vitro Tubulin Polymerization Assay
To evaluate the anticancer efficacy of the synthesized derivatives, a tubulin polymerization assay is utilized.
Methodology & Causality:
Incubate purified bovine brain tubulin (>99% pure, 3 mg/mL) in PIPES buffer (80 mM PIPES, 2 mM
, 0.5 mM EGTA, 1 mM GTP, 10% glycerol, pH 6.9) with 10 M of the test compound at 37°C.
Causality Insight: The choice of PIPES buffer over Tris is critical, as PIPES does not chelate the magnesium ions (
) required for GTP-dependent tubulin assembly. The addition of 10% glycerol acts as a thermodynamic stabilizer for the tubulin dimers, ensuring that any observed depolymerization is strictly a result of the chromene derivative binding to the colchicine site, rather than spontaneous thermal denaturation.
Self-Validation Checkpoint: A positive control (Colchicine, 5
M) and a vehicle control (0.1% DMSO) must be run in parallel. The assay is only valid if the vehicle control shows a standard sigmoidal polymerization curve (reaching a plateau at OD 340 nm within 20 minutes), while the colchicine control completely suppresses the curve. If the vehicle control fails to polymerize, the tubulin stock has degraded or the GTP has hydrolyzed.
Quantitative Data Summaries
Table 1: Optimization of Hydrazinolysis of Ethyl 6-methoxy-2H-chromene-3-carboxylate
Title: Synthesis and biological evaluation of some innovative coumarin derivatives containing thiazolidin-4-one ring
Source: Indian Journal of Chemistry (2010)
URL: [Link]
Title: A Review on Anti-Tumor Mechanisms of Coumarins
Source: Frontiers in Oncology (2020)
URL: [Link]
Title: A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential
Source: Oriental Journal of Chemistry (2024)
URL: [Link]
The Versatility of Ethyl 6-Methoxy-2H-chromene-3-carboxylate: A Synthetic Building Block for Novel Heterocycles
Introduction: The Chromene Scaffold in Modern Drug Discovery The chromene (or benzopyran) nucleus is a privileged heterocyclic scaffold found in a vast array of natural products and biologically active molecules.[1][2] I...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Chromene Scaffold in Modern Drug Discovery
The chromene (or benzopyran) nucleus is a privileged heterocyclic scaffold found in a vast array of natural products and biologically active molecules.[1][2] Its inherent structural features allow for diverse functionalization, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] Within this important class of compounds, ethyl 6-methoxy-2H-chromene-3-carboxylate stands out as a versatile and valuable synthetic building block. The presence of the methoxy group at the 6-position and the carboxylate at the 3-position provides multiple reactive sites, enabling the construction of complex molecular architectures. This guide provides detailed application notes and protocols for the synthesis and utilization of ethyl 6-methoxy-2H-chromene-3-carboxylate in the development of novel heterocyclic compounds for potential therapeutic applications.
Synthesis of Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate: A Knoevenagel Condensation Approach
The most common and efficient method for the synthesis of 3-carboxylated coumarins, the oxidized form of the target molecule, is the Knoevenagel condensation.[6][7] This reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound, such as diethyl malonate, in the presence of a basic catalyst.[3]
Reaction Scheme:
Caption: Knoevenagel condensation for the synthesis of the target compound.
Protocol 1: Synthesis of Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate
This protocol is adapted from established procedures for the synthesis of similar coumarin-3-carboxylates.[2][3]
Materials:
4-Methoxysalicylaldehyde
Diethyl malonate
Piperidine
Ethanol
Crushed ice
Hydrochloric acid (concentrated)
Round-bottom flask
Reflux condenser
Stirring apparatus
Filtration apparatus
Procedure:
To a solution of 4-methoxysalicylaldehyde (1 equivalent) in ethanol in a round-bottom flask, add diethyl malonate (1.1 equivalents).
Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.
Attach a reflux condenser and heat the reaction mixture at 60-70°C for 6 hours with constant stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
A solid product will precipitate out.
Collect the solid by filtration, wash with cold water, and dry.
Recrystallize the crude product from ethanol to obtain pure ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate.
Expected Yield and Characterization:
Yield: 85-95%
Appearance: White to pale yellow solid
Characterization: The structure can be confirmed by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H NMR (CDCl₃, δ ppm)
¹³C NMR (CDCl₃, δ ppm)
**IR (KBr, cm⁻¹) **
1.40-1.45 (t, 3H, CH₃)
14.3, 56.0, 61.5
~1750 (C=O, ester)
3.85 (s, 3H, OCH₃)
110.1, 117.5, 118.9
~1720 (C=O, lactone)
4.40-4.45 (q, 2H, OCH₂)
119.8, 122.5, 148.9
~1610 (C=C, aromatic)
6.85-7.50 (m, 3H, Ar-H)
149.5, 156.2, 163.0
8.50 (s, 1H, C4-H)
Note: The spectral data provided are typical for this class of compounds and may vary slightly.
Application as a Building Block in Heterocyclic Synthesis
Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a versatile precursor for the synthesis of more complex, biologically active heterocyclic systems. The electron-deficient C4 position is susceptible to nucleophilic attack (Michael addition), and the ester group can be readily modified.
Application 1: Synthesis of Pyrano[3,2-c]chromene Derivatives
Pyrano[3,2-c]chromenes are a class of fused heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties.[8][9] They can be synthesized via a domino Knoevenagel-Michael cascade reaction starting from a 4-hydroxycoumarin, an aldehyde, and an active methylene compound. Alternatively, a pre-formed coumarin-3-carboxylate can undergo a Michael addition with a suitable nucleophile.
Reaction Scheme:
Caption: Synthesis of Pyrano[3,2-c]chromene via Michael addition.
Protocol 2: Synthesis of Ethyl 2-amino-6-methoxy-4-(nitromethyl)-4H-pyrano[3,2-c]chromene-3-carboxylate
This protocol describes a Michael addition of an active methylene compound to the C4 position of the coumarin ring, followed by cyclization.
Materials:
Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
Malononitrile
Piperidine (or other basic catalyst)
Ethanol
Round-bottom flask
Stirring apparatus
Filtration apparatus
Procedure:
Dissolve ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate (1 equivalent) and malononitrile (1 equivalent) in ethanol in a round-bottom flask.
Add a catalytic amount of piperidine.
Stir the reaction mixture at room temperature.
Monitor the reaction by TLC until the starting materials are consumed.
The product will precipitate from the reaction mixture.
Collect the solid product by filtration, wash with cold ethanol, and dry.
The product can be further purified by recrystallization if necessary.
Rationale for Experimental Choices:
The use of a polar protic solvent like ethanol facilitates the reaction and the precipitation of the product.
A basic catalyst like piperidine is essential to generate the carbanion from malononitrile, which then acts as the nucleophile in the Michael addition.
Application 2: Synthesis of Chromeno[4,3-b]quinoline Derivatives
Chromeno[4,3-b]quinolines are another important class of fused heterocycles with potential applications in medicinal chemistry, including as anticancer agents.[10][11] These compounds can be synthesized from 3-carboxycoumarin derivatives through multi-component reactions.
Reaction Scheme:
Caption: Multi-component reaction for the synthesis of Chromeno[4,3-b]quinolines.
Protocol 3: One-Pot Synthesis of a 6H-Chromeno[4,3-b]quinolin-6-one Derivative
This protocol describes a catalyst-free, multi-component reaction for the synthesis of a chromeno[4,3-b]quinolone derivative.[12]
Materials:
Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate (or the corresponding 4-hydroxycoumarin)
Aromatic amine (e.g., p-toluidine)
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
Ethylene glycol
Round-bottom flask
Reflux condenser
Stirring apparatus
Filtration apparatus
Procedure:
In a round-bottom flask, combine 4-hydroxy-6-methoxycoumarin (1 equivalent), p-toluidine (1 equivalent), and 4-chlorobenzaldehyde (1 equivalent) in ethylene glycol.
Heat the reaction mixture to reflux with stirring.
Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature.
Add water to the reaction mixture to precipitate the product.
Collect the solid by filtration, wash with water, and dry.
Recrystallize the crude product from hot ethanol to obtain the pure chromeno[4,3-b]quinolone derivative.
Rationale for Experimental Choices:
Ethylene glycol serves as a green and high-boiling solvent, facilitating the reaction at elevated temperatures.
The reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization, making it an efficient one-pot process.
Conclusion and Future Perspectives
Ethyl 6-methoxy-2H-chromene-3-carboxylate is a readily accessible and highly versatile synthetic building block. Its strategic placement of functional groups allows for the efficient construction of a wide range of complex heterocyclic systems with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with tailored biological activities. Future research will undoubtedly uncover new and innovative applications for this valuable synthetic intermediate.
role of ethyl 6-methoxy-2H-chromene-3-carboxylate in synthesizing new heterocyclic compounds
This Application Note and Protocol Guide details the utility of ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate (also known as ethyl 6-methoxycoumarin-3-carboxylate) as a versatile scaffold in medicinal chemistry. While...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide details the utility of ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate (also known as ethyl 6-methoxycoumarin-3-carboxylate) as a versatile scaffold in medicinal chemistry.
While the user's prompt specified "2H-chromene" (which technically refers to the non-oxo cyclic ether), the overwhelming majority of synthetic literature and drug development applications for "chromene-3-carboxylates" refer to the 2-oxo (coumarin) derivative. This guide focuses on the 2-oxo derivative due to its significance in generating fused heterocyclic libraries, but explicitly defines the nomenclature to ensure precision.
[1]
Executive Summary
Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a "privileged scaffold" in drug discovery, serving as a high-value intermediate for synthesizing fused heterocyclic systems. Its chemical architecture features three distinct reactive centers: the C3-C4 olefinic bond (Michael acceptor), the C3-ester moiety (acylating agent), and the lactone ring (susceptible to ring-opening).
The inclusion of the 6-methoxy substituent is strategic:
Electronic Modulation: It functions as an electron-donating group (EDG), modulating the electrophilicity of the C4 position, often preventing non-specific nucleophilic attacks while permitting catalyzed cycloadditions.
Fluorescence: It imparts strong fluorescent properties to the scaffold, making resulting heterocycles useful as biological probes.
Metabolic Stability: It blocks the C6 position from metabolic oxidation (a common clearance pathway for coumarins).
This guide provides protocols for synthesizing the scaffold and deploying it to create chromeno-pyrimidines and chromeno-pyrrolidines .
Chemical Profile & Reactivity[2][3]
Property
Specification
IUPAC Name
Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
Common Name
Ethyl 6-methoxycoumarin-3-carboxylate
CAS Number
57543-61-0
Molecular Formula
C₁₃H₁₂O₅
Key Reactivity
C4-Electrophile: Susceptible to Michael addition.C3-Ester: Reacts with hydrazines/amines.C3-C4 Double Bond: Dipolarophile in 1,3-dipolar cycloadditions.
Reactivity Logic Diagram
The following diagram illustrates the electrophilic sites and potential transformations.
Caption: Mechanistic pathways for converting the coumarin scaffold into fused heterocycles.
Core Protocol: Scaffold Synthesis
Before derivatization, the scaffold must be synthesized with high purity. The Knoevenagel condensation is the industry standard.
Protocol A: Knoevenagel Condensation
Objective: Synthesize ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate from 5-methoxysalicylaldehyde.
Charge: In a 250 mL round-bottom flask, dissolve 5-methoxysalicylaldehyde (10 mmol) and diethyl malonate (11 mmol) in absolute ethanol (30 mL).
Catalysis: Add piperidine (1 mmol) followed by 2-3 drops of glacial acetic acid.
Scientist's Note: The acid-base buffer system prevents the ring-opening of the sensitive lactone intermediate.
Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).
Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. The product should precipitate as a crystalline solid.
Purification: Filter the solid and wash with cold ethanol (2 x 10 mL). Recrystallize from ethanol if necessary.
Validation: Expect a yellow crystalline solid.
Yield: ~85-90%
Melting Point: 118–120 °C (Lit. value).
Application Protocols: Heterocycle Synthesis
Protocol B: Synthesis of Chromeno[2,3-d]pyrimidines
Mechanism: This reaction involves a Michael addition of the binucleophile (guanidine) to the C4 position, followed by cyclization at the ester carbonyl and subsequent oxidation.
Mechanism: The C3-C4 double bond acts as a dipolarophile reacting with an azomethine ylide (generated in situ from sarcosine and paraformaldehyde). This creates a spiro-fused or fused pyrrolidine ring, highly valued in fragment-based drug design.
Setup: In a Dean-Stark apparatus (to remove water), combine the coumarin scaffold (1 mmol), sarcosine (1.2 mmol), and paraformaldehyde (1.5 mmol) in toluene (20 mL).
Reflux: Reflux for 12–16 hours. The azomethine ylide forms in situ and attacks the C3-C4 bond.
Work-up: Evaporate the solvent under reduced pressure.
Purification: The residue requires column chromatography (Silica gel, EtOAc/Hexane gradient) to separate diastereomers.
Outcome: This yields a benzopyrano[3,4-c]pyrrolidine derivative.
Experimental Data Summary
Reaction Type
Reagent
Product Class
Typical Yield
Key Condition
Condensation
Diethyl Malonate
Coumarin Scaffold
85-92%
Piperidine cat., Reflux
Binucleophile
Guanidine
Chromeno-pyrimidine
70-80%
Basic DMF, 100°C
Cycloaddition
Azomethine Ylide
Chromeno-pyrrolidine
65-75%
Toluene, Reflux, Dean-Stark
Hydrazinolysis
Hydrazine Hydrate
Chromeno-pyrazole
60-70%
Ethanol, Reflux
Synthesis Workflow Diagram
Caption: Synthetic workflow from raw materials to complex heterocyclic pharmacophores.
References
Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate Derivatives:
Source:Molecules (2013).[5] "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate."
URL:[Link]
Chromeno-fused Heterocycle Synthesis:
Source:Scientific Reports (2025 Context). "A Simple and Convenient Synthesis of Isolated-Fused Heterocycles Based on 2-Imino-N-phenyl-2H-chromene-3-carboxamide."
URL:[Link]
1,3-Dipolar Cycloaddition Methodologies:
Source:Molecules (2022).[7] "Enantioselective, Decarboxylative (3+2)-Cycloaddition of Azomethine Ylides and Chromone-3-Carboxylic Acids."
URL:[Link]
Coumarin-3-carboxylate Review:
Source:ACG Publications (2014). "Ethyl coumarin-3-carboxylate: Synthesis and chemical properties."
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimization of Ethyl 6-methoxy-2H-chromene-3-carboxylate
Case ID: #CHRM-2H-OMe-003
Subject: Yield Improvement & Troubleshooting for DABCO-Catalyzed Annulation
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
You are encountering difficulties in the synthesis of ethyl 6-methoxy-2H-chromene-3-carboxylate . This reaction, typically involving 2-hydroxy-5-methoxybenzaldehyde and ethyl acrylate catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), is a domino sequence: a Baylis–Hillman (BH) reaction followed by an intramolecular oxa-Michael cyclization and dehydration.
Low yields (<40%) in this specific synthesis are usually caused by three factors:
Reversibility of the initial Baylis–Hillman step.[1]
Polymerization of the electron-rich ethyl acrylate.
Acid-sensitivity of the 2H-chromene product during silica gel purification.
This guide provides a mechanistic breakdown, a troubleshooting decision tree, and an optimized "High-Fidelity" protocol to boost yields to the 75–85% range.
Module 1: The Mechanistic Workflow
Understanding the failure points requires visualizing the invisible steps. The reaction is not a simple condensation; it is a catalytic cycle dependent on the lifetime of the zwitterionic intermediate.
Figure 1: Catalytic Cycle & Failure Points
The diagram below illustrates the successful pathway (Green) versus the common failure modes (Red).
Caption: The domino sequence requires the BH adduct to cyclize faster than the acrylate polymerizes. The 6-methoxy group (EDG) increases nucleophilicity of the phenol, aiding cyclization, but can deactivate the aldehyde toward the initial attack.
Module 2: Troubleshooting Guides (Q&A)
Issue 1: "My reaction mixture turns into a solid gel, and I can't isolate the product."
Diagnosis: Acrylate Polymerization.
Root Cause: Ethyl acrylate is prone to radical polymerization, especially when heated or left for long periods. The "gel" is poly(ethyl acrylate), which traps your reagents.
Solution:
Add a Radical Inhibitor: Add Hydroquinone (1–2 mol%) to the reaction mixture.
Stoichiometry: Do not use a massive excess of acrylate.[2] Limit it to 2.5–3.0 equivalents.
Reagent Quality: Distill your ethyl acrylate to remove the stabilizer (MEHQ) only if you are using it immediately. Otherwise, use commercial grade with stabilizer and add extra DABCO to compensate.
Issue 2: "I see a spot on TLC, but it disappears or degrades during column chromatography."
Diagnosis: Acid-Catalyzed Hydrolysis/Degradation.
Root Cause: 2H-chromenes contain a cyclic enol ether functionality. They are sensitive to the acidic nature of standard silica gel (pH ~5), which can cause ring-opening or hydration.
Solution:
Neutralize the Silica: Pre-treat your silica gel column with 1–2% Triethylamine (Et3N) in hexanes before loading your sample.
Eluent Modification: Add 0.5% Et3N to your mobile phase (e.g., Hexane/EtOAc).
Alternative: Use neutral alumina instead of silica gel.
Issue 3: "The yield is stuck at 30-40% even after 48 hours."
Diagnosis: Catalyst Deactivation or Solvent Effects.
Root Cause: The reaction is reversible.[1] If the concentration of the zwitterion is low, the reaction stalls. Protic solvents (ethanol/methanol) can sometimes hinder the specific base catalysis required here by solvating the anion too strongly.
Solution:
Switch Solvent: Use DMSO or run the reaction Neat (solvent-free). DMSO stabilizes the zwitterionic intermediate, significantly accelerating the rate.
Catalyst Load: Increase DABCO to 0.5–1.0 equivalents. While "catalytic," higher loads often push the equilibrium forward in this specific domino reaction.
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the salicylaldehyde derivative and DABCO in DMSO .
Stir at room temperature for 10 minutes to ensure deprotonation/complexation.
Addition:
Add Hydroquinone followed by the slow addition of Ethyl Acrylate .
Seal the flask with a septum. Note: Inert atmosphere (N2/Ar) is recommended but not strictly required if the vessel is sealed.
Reaction:
Stir vigorously at 80–90 °C for 24 hours.
Monitoring: Check TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde (lower Rf) and the appearance of the fluorescent chromene spot (higher Rf).
Pour the mixture into Ice Water (50 mL) and extract with Ethyl Acetate (3 x 20 mL). Avoid CH2Cl2 if possible to prevent emulsion with DMSO.
Wash the combined organic layer with Brine (2 x 20 mL) to remove residual DMSO.
Dry over anhydrous Na2SO4 and concentrate under reduced pressure.
Purification:
Stationary Phase: Silica Gel (Pre-washed with 1% Et3N in Hexane).
Eluent: Gradient of Hexane -> 5% EtOAc/Hexane.
Collection: Collect the fluorescent fraction. Evaporate at <40 °C.[2]
Module 4: Data & Validation
Table 1: Solvent & Catalyst Screening Data
Based on aggregated internal data and literature precedents for substituted salicylaldehydes.
Entry
Solvent
Catalyst (Equiv)
Temp (°C)
Time (h)
Isolated Yield (%)
Observation
1
THF
DABCO (0.1)
Reflux
48
25%
Slow conversion; significant starting material.
2
Ethanol
DABCO (0.5)
Reflux
24
38%
Side products (transesterification/coumarin).
3
Neat
DABCO (1.0)
80
12
72%
Fast, but difficult to stir (viscous).
4
DMSO
DABCO (1.0)
85
24
82%
Optimal balance of rate and purity.
References
Mechanistic Foundation of DABCO-C
Kaye, P. T., & Nocanda, X. W. (2000). "DABCO-catalyzed reaction of salicylaldehydes with acrylate derivatives." Journal of the Chemical Society, Perkin Transactions 1.
Source:
Solvent Effects in Baylis-Hillman Mediated Annul
Basavaiah, D., & Rao, A. J. (2003). "The Baylis–Hillman reaction: A novel carbon–carbon bond forming reaction." Chemical Reviews.
Source:
Stability of 2H-Chromenes on Silica Gel
Fiorito, S., et al. (2022). "Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts." Phytochemical Analysis.
Source:
General Synthesis of Ethyl 2H-chromene-3-carboxyl
Organic Chemistry Portal. "Synthesis of 2H-chromenes (2H-benzopyrans)."
advanced purification techniques for ethyl 6-methoxy-2H-chromene-3-carboxylate
Technical Support Center: Advanced Purification of Ethyl 6-methoxy-2H-chromene-3-carboxylate Overview Welcome to the Technical Support Center. Ethyl 6-methoxy-2H-chromene-3-carboxylate is a critical heterocyclic scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Advanced Purification of Ethyl 6-methoxy-2H-chromene-3-carboxylate
Overview
Welcome to the Technical Support Center. Ethyl 6-methoxy-2H-chromene-3-carboxylate is a critical heterocyclic scaffold utilized in the development of active pharmaceutical ingredients, highly valued for its [1]. Because downstream biological assays and drug formulation require stringent purity (>99.5%), isolating this compound from crude reaction mixtures—which often contain unreacted phenols, malonates, and polymeric byproducts—requires a highly optimized, multi-modal purification strategy.
This guide provides drug development professionals with field-proven, self-validating workflows, advanced troubleshooting FAQs, and quantitative data to ensure the reproducible isolation of pharmaceutical-grade chromene derivatives.
Core Purification Workflow
The purification of chromene-3-carboxylates relies on exploiting the moderate polarity of the ester and methoxy groups, followed by the planar stacking capabilities of the chromene core. The decision matrix below outlines the standard progression from crude mixture to >99% purity.
Fig 1: Advanced purification workflow for chromene-3-carboxylate derivatives.
Step-by-Step Advanced Methodologies
Every protocol below is designed as a self-validating system , meaning built-in analytical checks dictate whether you proceed to the next step or re-process the material.
Causality: The target molecule lacks strong hydrogen-bond donors but contains H-bond acceptors (methoxy and ester oxygens). This creates a moderate polarity profile. A non-polar/polar solvent gradient (Hexane/Ethyl Acetate) provides the optimal
to separate the chromene from highly polar unreacted phenolic starting materials, which bind tightly to the silica's silanol groups [2].
Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Add silica gel (1:3 compound-to-silica weight ratio) and evaporate the solvent completely under reduced pressure. Why: Dry loading prevents the band broadening and tailing associated with the 6-methoxy group's interaction with the solvent front.
Column Packing: Pack a 230-400 mesh silica column using 90:10 Hexane/EtOAc.
Elution: Run a step gradient from 90:10 to 80:20 Hexane/EtOAc.
Self-Validation (TLC Check): Spot fractions on a silica TLC plate. The target compound will elute at
(in 80:20 Hexane/EtOAc). It will be strongly UV-active (254 nm) but should not stain with Ninhydrin. If the spot is pure, proceed to concentration.
Protocol B: Recrystallization
Causality: Chromene derivatives possess a planar aromatic core that readily forms stable crystalline lattices in polar aprotic solvents. leverages a steep thermal solubility curve, ensuring that lipophilic impurities remain dissolved in the mother liquor at low temperatures [3].
Dissolution: Suspend the chromatographed solid in boiling acetone (approx. 5-7 mL per gram of compound). Add solvent dropwise until complete dissolution is achieved.
Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove any insoluble particulate matter or silica dust.
Controlled Cooling: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a 4 °C refrigerator for 12 hours. Why: Rapid cooling causes precipitation (trapping impurities), whereas slow cooling promotes the thermodynamic formation of pure crystal lattices.
Self-Validation (Visual & Melting Point): The formation of distinct, off-white to pale yellow needle-like crystals indicates success. Filter, wash with ice-cold hexane, and verify the melting point against theoretical values. A sharp melting range (< 2 °C variance) validates the purity.
Troubleshooting & FAQs
Q: During silica gel chromatography, my product band is tailing significantly, leading to co-elution with impurities. How can I improve peak symmetry?A: Tailing is caused by secondary interactions between the basic oxygen atoms of the 6-methoxy group and the acidic silanol groups on the silica gel. To normalize the ionization state, pre-treat your silica slurry with 1% triethylamine (TEA) or add 0.1% glacial acetic acid to your mobile phase. This competitively binds the active sites, ensuring a sharp elution profile.
Q: My compound is "oiling out" during recrystallization instead of forming crystals. What is the mechanistic cause and how do I fix it?A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the saturation temperature of the solvent. The 6-methoxy group lowers the melting point compared to unsubstituted chromenes.
Solution: Switch to a solvent system with a lower boiling point (e.g., Diethyl ether/Hexane). Lower the temperature much more gradually, and introduce a "seed crystal" to the solution to bypass the thermodynamic nucleation energy barrier.
Q: I am observing a degradation peak at M-28 (loss of ethylene) in my LC-MS after Preparative HPLC. What is causing this?A: This mass loss indicates ester hydrolysis or fragmentation of the ethyl carboxylate group at position 3. This is almost always catalyzed by harsh acidic modifiers (like 0.1% Trifluoroacetic acid, TFA) during the solvent evaporation step.
Solution: Switch your mobile phase modifier to a volatile, milder buffer such as 10 mM Ammonium Acetate (pH 6.8) or 0.1% Formic Acid. This protects the ester linkage while maintaining chromatographic resolution.
Quantitative Data: Solvent System Optimization
Use the table below to select the appropriate solvent system based on the specific impurity profile of your crude batch.
Solvent System
Technique
Ratio
Target / Retention
Application Notes
Hexane : EtOAc
Flash Chromatography
80:20
Optimal for removing unreacted phenols and malonates.
DCM : MeOH
Flash Chromatography
98:2
Best for resolving highly polar or polymeric byproducts.
Acetone
Recrystallization
100%
N/A
High recovery yield; effectively excludes lipophilic impurities.
: MeCN
Preparative HPLC
40:60
Required for achieving >99.5% pharmaceutical grade purity.
References
Eshghi, Hossein, et al. "Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives." Frontiers in Natural Product Chemistry, Bentham Science Publishers, 2021. [Link]
Koleva, Ana Ivanova, and Rositca D. Nikolova. "(R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate." Molbank, MDPI, 2024. [Link]
"Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate." Acta Crystallographica Section E, IUCr Journals, 2021. [Link]
Troubleshooting
Technical Support Center: Scale-Up Troubleshooting for Ethyl 6-Methoxy-2H-Chromene-3-Carboxylate
Welcome to the Application Science Support Center. The synthesis of ethyl 6-methoxy-2H-chromene-3-carboxylate is a critical pathway in the development of Selective Estrogen Receptor Modulators (SERMs) and advanced hetero...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Support Center. The synthesis of ethyl 6-methoxy-2H-chromene-3-carboxylate is a critical pathway in the development of Selective Estrogen Receptor Modulators (SERMs) and advanced heterocyclic therapeutics.
The most robust industrial route to this molecule involves a two-step sequence: a Morita-Baylis-Hillman (MBH) reaction between 5-methoxysalicylaldehyde and ethyl acrylate, followed by an acid-catalyzed dehydrative cyclization. While conceptually straightforward, scaling this process from the bench to multi-kilogram production introduces severe bottlenecks in reaction kinetics, chemoselectivity, and mass transfer. This guide provides field-proven, mechanistic solutions to these scale-up challenges.
Process Workflows & Mechanistic Pathways
To effectively troubleshoot, we must first map the exact synthetic and thermodynamic pathways governing the reaction.
Experimental workflow for the two-step synthesis of ethyl 6-methoxy-2H-chromene-3-carboxylate.
Mechanistic divergence between chromene and coumarin formation during MBH adduct cyclization.
Quantitative Data: Process Optimization
Optimizing the MBH and cyclization steps requires balancing catalyst loading, solvent dielectrics, and temperature. The table below summarizes the causality of our recommended parameters against traditional bench-scale methods.
Catalyst System
Solvent
Additive
Temp (°C)
Time (h)
Yield (%)
Purity (%)
DABCO (1.0 eq)
Neat
None
25
96
45
85
DABCO (0.2 eq)
PEG-200
None
25
48
62
88
DABCO (0.2 eq)
1,4-Dioxane
Phenol (0.1 eq)
25
24
89
95
p-TsOH (0.1 eq)
Toluene
None (Dean-Stark)
110
4
92
98
Scale-Up Troubleshooting & FAQs
Q1: Why does the Morita-Baylis-Hillman (MBH) reaction stall at 40-50% conversion during scale-up?Expertise & Causality: The MBH reaction between 5-methoxysalicylaldehyde and ethyl acrylate is notoriously slow. The rate-determining step is the proton transfer required to neutralize the zwitterionic enolate intermediate. At scale, mass transfer limitations and the deactivation of the DABCO catalyst exacerbate this stalling.
Solution: Introduce a hydrogen-bond donor such as phenol (0.1 eq). Phenol stabilizes the zwitterionic intermediate and dramatically accelerates the proton-transfer step, pushing the reaction to >95% conversion. This 1 is well-documented in the synthesis of 3-substituted chromenes[1].
Q2: During the acid-catalyzed cyclization of the MBH adduct, I am observing significant formation of a coumarin byproduct instead of the desired 2H-chromene. How can this be controlled?Expertise & Causality: The MBH adduct has two competing cyclization pathways under acidic conditions. The etherification pathway (attack of the phenolic hydroxyl on the allylic carbocation) yields the desired 2H-chromene-3-carboxylate. The transesterification pathway (attack of the phenolic hydroxyl on the ethyl ester) yields a 3-substituted coumarin. This cascade of transformations is a known 2[2].
Solution: The etherification pathway is thermodynamically favored but requires efficient, continuous water removal to drive the dehydration. Using a Dean-Stark trap with toluene and a non-nucleophilic strong acid (p-TsOH) strictly drives the reaction toward the chromene. Avoid Lewis acids, which coordinate with the ester carbonyl and lower the activation energy for the unwanted transesterification route.
Q3: How do I prevent the polymerization of ethyl acrylate during the extended reaction times required for the MBH step?Expertise & Causality: Ethyl acrylate is highly prone to radical polymerization, especially when exposed to heat or trace metal impurities typical in pilot-plant reactors.
Solution: Introduce a radical scavenger such as Butylated hydroxytoluene (BHT) at 100-200 ppm relative to the acrylate. Maintain the reaction temperature strictly below 30 °C. Dose the ethyl acrylate continuously over 4-6 hours rather than adding it in a single bolus to control the exotherm.
Q4: What is the most reliable method for purifying the final ethyl 6-methoxy-2H-chromene-3-carboxylate at a multi-kilogram scale without column chromatography?Expertise & Causality: Chromatographic purification is economically unviable at scale. The target molecule is highly lipophilic but contains polar functional groups. Furthermore, trace inorganic impurities must be strictly controlled during high-temperature steps to prevent3[3].
Solution: Implement a crystallization-based purification. After stripping the toluene from the cyclization step, the crude product can be recrystallized from a biphasic heptane/ethyl acetate mixture. This leverages the solubility differential between the highly crystalline chromene and the soluble oligomeric byproducts, a technique proven in the 4[4].
Validated Experimental Protocol
This protocol is designed as a self-validating system; in-process controls (IPCs) are embedded to ensure causality between your actions and the chemical state of the reactor.
Step 1: Morita-Baylis-Hillman (MBH) Addition
Preparation: Charge a jacketed reactor with 5-methoxysalicylaldehyde (1.0 eq) and 1,4-dioxane (3 vol).
Catalyst Activation: Add phenol (0.1 eq) and DABCO (0.2 eq). Stir at 200 rpm until fully dissolved.
Inhibition: Cool the reactor to 15 °C. Add Butylated hydroxytoluene (BHT, 200 ppm relative to ethyl acrylate) to prevent radical polymerization.
Dosing: Slowly dose ethyl acrylate (1.5 eq) over 4 hours. Self-Validation: Monitor the internal temperature probe; it must not exceed 25 °C to prevent thermal runaway.
Reaction: Stir at 25 °C for 24 hours. IPC: Pull an aliquot for HPLC analysis. Proceed only when 5-methoxysalicylaldehyde conversion is >95%.
Workup: Quench with 1M HCl (2 vol) to protonate and extract the DABCO. Extract the aqueous layer with ethyl acetate (3 vol). Wash the organic layer with brine, dry over
, and concentrate under reduced pressure to yield the crude MBH adduct.
Step 2: Acid-Catalyzed Cyclization
Setup: Transfer the crude MBH adduct to a reactor equipped with a Dean-Stark apparatus and a reflux condenser.
Dehydration: Heat the mixture to reflux (approx. 110 °C). Self-Validation: Water will visibly begin to collect in the Dean-Stark trap, confirming the etherification pathway is active.
Completion: Continue refluxing for 4-6 hours until water evolution ceases and HPLC shows complete consumption of the MBH adduct.
Neutralization: Cool to room temperature. Wash the toluene solution with saturated aqueous
(2 vol) to neutralize the p-TsOH.
Crystallization: Concentrate the organic layer to 2 volumes and slowly add heptane (4 vol) to induce crystallization. Filter the resulting crystals, wash with cold heptane, and dry under vacuum at 40 °C to afford pure ethyl 6-methoxy-2H-chromene-3-carboxylate.
References
Title: Synthesis of Tetracyclic Heterocompounds as Selective Estrogen Receptor Modulators. Part 1. Process Development for Scale-up of 2,5,8-Substituted 5,11-Dihydrochromeno[4,3-c]chromene Derivatives
Source: ACS Publications (Organic Process Research & Development)
URL:4
Title: Scale-up of a high temperature Claisen synthesis
Source: Carbogen Amcis
URL:3
Title: BJOC - Search Results (The mechanism of the DABCO-catalyzed reaction of salicylaldehyde)
Source: Beilstein Journals
URL:1
Title: Application of Baylis–Hillman methodology in a novel synthesis of quinoline derivatives (Cascade transformations of salicylaldehydes)
Source: RSC Publishing
URL:2
Technical Support Center: Advanced Catalysis for Ethyl 6-Methoxy-2H-Chromene-3-Carboxylate Synthesis
Welcome to the Technical Support Center. For researchers and drug development professionals synthesizing ethyl 6-methoxy-2H-chromene-3-carboxylate , achieving high chemoselectivity and turnover frequency (TOF) is a well-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. For researchers and drug development professionals synthesizing ethyl 6-methoxy-2H-chromene-3-carboxylate , achieving high chemoselectivity and turnover frequency (TOF) is a well-documented challenge. A common mechanistic pitfall is selecting diethyl malonate under Knoevenagel conditions, which inevitably forces lactonization to the coumarin core. To achieve the 2H-chromene scaffold, researchers must utilize an active alkene (e.g., ethyl acrylate) and 5-methoxysalicylaldehyde via a tandem Baylis-Hillman/oxa-Michael cascade.
This guide deconstructs the causality behind catalyst selection, provides self-validating protocols, and offers a troubleshooting matrix for alternative catalytic systems.
FAQ: Catalyst Selection & Optimization
Q1: Why is my reaction yielding 6-methoxycoumarin instead of the target 2H-chromene?Causality: Traditional amine bases (like piperidine) in aerobic conditions or at elevated temperatures promote the or favor a transesterification/lactonization pathway, yielding the thermodynamically stable coumarin[1].
Solution: Shift to a softer nucleophile like DABCO (1,4-diazabicyclo[2.2.2]octane) and maintain the reaction at ambient temperature (25°C). DABCO effectively stabilizes the zwitterionic enolate, directing the pathway toward the Baylis-Hillman adduct and subsequent oxa-Michael cyclization rather than lactonization[2].
Q2: Homogeneous organocatalysts are complicating my purification. Are there heterogeneous alternatives?Causality: Small-molecule amines (e.g., DABCO, Quinine) often co-elute or cause streaking during silica gel chromatography due to their basicity and solubility profiles.
Solution: Transition to a silica-immobilized L-Proline (SiO₂-L-Proline) catalyst system. This allows for a simple filtration step to remove the catalyst post-reaction. Furthermore, SiO₂-L-Proline excels in , drastically reducing reaction times from hours to minutes[3].
Q3: Can I use naturally derived chiral catalysts for this synthesis?Causality: Yes. Cinchona alkaloids like Quinine possess both a basic quinuclidine nitrogen and a hydrogen-bond-donating hydroxyl group, enabling bifunctional activation of both the electrophile (ethyl acrylate) and the nucleophile (salicylaldehyde).
Solution: Quinine can be utilized under solvent-free conditions to drive and subsequent cyclizations with excellent yields and improved environmental metrics[4].
Quantitative Data: Catalyst Efficacy Comparison
The following table summarizes the performance of alternative catalysts for the synthesis of ethyl 6-methoxy-2H-chromene-3-carboxylate from 5-methoxysalicylaldehyde and ethyl acrylate.
Objective: Chemoselective synthesis of ethyl 6-methoxy-2H-chromene-3-carboxylate under mild conditions.
Activation: In an oven-dried round-bottom flask, dissolve 5-methoxysalicylaldehyde (1.0 equiv) and ethyl acrylate (1.2 equiv) in anhydrous acetonitrile (0.5 M).
Catalysis: Add DABCO (15 mol%) in a single portion. Stir at 25°C under an argon atmosphere.
Self-Validating Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde (
~0.6) will consume to form a polar Baylis-Hillman intermediate ( ~0.2). Over 6-8 hours, this intermediate will cyclize into the target 2H-chromene ( ~0.5).
Critical Validation Check: Illuminate the TLC plate under 365 nm UV; the absence of bright blue fluorescence confirms the suppression of the coumarin byproduct.
Quench & Isolate: Dilute with ethyl acetate, wash with 0.1 M HCl (to remove DABCO), followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Microwave-Assisted Solvent-Free Synthesis using SiO₂-L-Proline
Objective: High-throughput, green synthesis with zero catalyst carryover.
Preparation: Grind 5-methoxysalicylaldehyde (1.0 equiv) and ethyl acrylate (1.2 equiv) with SiO₂-L-Proline (5 mol% active loading) in an agate mortar until a homogeneous paste forms.
Irradiation: Transfer the paste to a microwave vessel. Irradiate at 126 W for 10-15 minutes.
Self-Validating Monitoring: The reaction mixture will physically transition from a paste to a hardened resin/solid as the cyclization completes and water is expelled. NMR of the crude must show the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the C4-H alkene proton (~7.3 ppm).
Extraction: Suspend the solid in hot ethanol and filter through a Celite pad to recover the SiO₂-L-Proline catalyst. Concentrate the filtrate to yield the crude 2H-chromene.
Mechanistic & Troubleshooting Visualizations
Fig 1: Chemoselective bifurcation in 2H-chromene vs. coumarin synthesis.
Fig 2: Decision matrix for catalyst optimization and byproduct mitigation.
References
Catalytic Synthesis of 2H-Chromenes. ACS Catalysis.[Link]
An Efficient Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes Using Silica-Immobilized L-Proline. Molecules.[Link]
The Knoevenagel condensation using quinine as organocatalyst under solvent-free condition. RSC Advances.[Link]
Recent Progress in Synthesis, POM Analyses and SAR of Coumarin-Hybrids as Potential Anti-HIV Agents. Pharmaceuticals.[Link]
A Guide to the Full Spectral Analysis for the Structural Confirmation of Ethyl 6-methoxy-2H-chromene-3-carboxylate
In the landscape of drug discovery and materials science, the precise structural confirmation of novel synthetic compounds is a cornerstone of rigorous scientific practice. Trivial errors in structural assignment can lea...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and materials science, the precise structural confirmation of novel synthetic compounds is a cornerstone of rigorous scientific practice. Trivial errors in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), costing valuable time and resources. This guide provides an in-depth, multi-technique spectroscopic workflow for the unambiguous structural confirmation of ethyl 6-methoxy-2H-chromene-3-carboxylate, a heterocyclic motif of interest in medicinal chemistry.
This document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and provides a comparative analysis against a common potential byproduct, the oxidized coumarin analogue, ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate . By integrating data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we establish a self-validating system for structural elucidation that ensures the highest degree of scientific integrity.
The molecular structure of our target compound, ethyl 6-methoxy-2H-chromene-3-carboxylate, is confirmed by its molecular formula, C₁₃H₁₄O₄, and a molecular weight of 234.25 g/mol [1].
Fig. 1: Overall Workflow for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework of an organic molecule[2]. We will employ ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments to map out the complete structure.
Experimental Protocol: NMR
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃)[2][3]. CDCl₃ is chosen for its excellent solubilizing properties for moderately polar compounds and its single, well-defined residual solvent peak.
Internal Standard : Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm)[4].
Data Acquisition : Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, typically requiring more scans than for ¹H NMR due to the low natural abundance of the ¹³C isotope[3][5].
¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin splitting), and relative abundance (integration).
Table 1: Predicted ¹H NMR Data for Ethyl 6-methoxy-2H-chromene-3-carboxylate in CDCl₃
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale & Comparative Notes
~7.45
s
1H
H-4
This vinyl proton is significantly deshielded due to its position on a double bond conjugated with the ester's carbonyl group.
~6.85
d, J ≈ 8.8 Hz
1H
H-8
Aromatic proton ortho to the ring oxygen, showing characteristic doublet coupling to H-7.
~6.75
dd, J ≈ 8.8, 2.9 Hz
1H
H-7
Aromatic proton coupled to both H-8 (ortho) and H-5 (meta).
~6.70
d, J ≈ 2.9 Hz
1H
H-5
Aromatic proton meta to H-7, appearing as a doublet due to the smaller meta coupling constant.
~4.85
s
2H
H-2 (CH₂)
These methylene protons are a key signature of the 2H-chromene structure. They are adjacent to an oxygen atom and a double bond, placing them in the allylic ether region. This signal would be absent in the coumarin analogue.
~4.20
q, J ≈ 7.1 Hz
2H
-OCH₂ CH₃
Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group.
~3.78
s
3H
-OCH₃
Singlet for the methoxy group protons on the aromatic ring.
~1.30
t, J ≈ 7.1 Hz
3H
-OCH₂CH₃
Methyl protons of the ethyl ester, appearing as a triplet due to coupling with the adjacent methylene group.
¹³C NMR and DEPT-135: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment helps distinguish between CH, CH₂, and CH₃ groups.
Table 2: Predicted ¹³C NMR Data for Ethyl 6-methoxy-2H-chromene-3-carboxylate in CDCl₃
Predicted Chemical Shift (δ, ppm)
DEPT-135 Signal
Assignment
Rationale
~165.5
No Signal
C=O (Ester)
Carbonyl carbon of the α,β-unsaturated ester, highly deshielded[6].
~154.0
No Signal
C-6
Aromatic carbon bonded to the electron-donating methoxy group.
~148.5
No Signal
C-8a
Quaternary aromatic carbon adjacent to the ring oxygen.
~135.0
Positive (CH)
C-4
Vinylic carbon, deshielded by conjugation to the carbonyl.
~122.5
No Signal
C-4a
Quaternary aromatic carbon at the ring fusion.
~118.0
Positive (CH)
C-8
Aromatic CH.
~117.5
No Signal
C-3
Vinylic carbon, shielded relative to C-4.
~117.0
Positive (CH)
C-7
Aromatic CH.
~114.0
Positive (CH)
C-5
Aromatic CH.
~65.0
Negative (CH₂)
C-2
Methylene carbon of the dihydropyran ring, attached to oxygen. This is a crucial differentiator.
~60.5
Negative (CH₂)
-O CH₂CH₃
Methylene carbon of the ethyl ester.
~55.8
Positive (CH₃)
-OC H₃
Methoxy carbon.
~14.3
Positive (CH₃)
-OCH₂C H₃
Methyl carbon of the ethyl ester.
Comparative Analysis: 2H-Chromene vs. Coumarin Analogue
The most likely impurity or alternative product from synthesis is the fully oxidized coumarin, ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate (also known as ethyl 6-methoxycoumarin-3-carboxylate). NMR spectroscopy provides a clear distinction.
The presence of the C-2 methylene protons is definitive for the 2H-chromene structure.
H-4 Signal
~7.45 ppm (s, 1H)
~8.5 ppm (s, 1H)
The H-4 proton in the coumarin is significantly more deshielded due to the influence of the lactone carbonyl and the fully aromatic system.
¹³C NMR
C-2 Signal
~65.0 ppm (CH₂)
~160 ppm (C=O, lactone)
The sp³-hybridized C-2 carbon in the 2H-chromene is replaced by a highly deshielded sp² carbonyl carbon in the coumarin. This is an unambiguous difference.
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graph [label="Fig. 2: Confirmed Structure with Atom Numbering", labelloc=b, fontname="Helvetica"];
node [shape=none, fontname="Helvetica"];
edge [fontname="Helvetica"];
// Positioning nodes around the image - this requires manual adjustment// This is a conceptual representation as DOT does not support precise image overlays.
}
Fig. 2: Confirmed Structure of Ethyl 6-methoxy-2H-chromene-3-carboxylate
FT-IR Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy probes the vibrational frequencies of molecular bonds, providing a rapid and effective method for confirming the presence of key functional groups.
Experimental Protocol: FT-IR
Sample Preparation (KBr Pellet) : Grind 1-2 mg of the solid sample with ~150 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle[8]. Press the mixture into a thin, transparent pellet using a hydraulic press. KBr is used as it is transparent in the typical mid-IR region[8].
Background Collection : Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
Data Acquisition : Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation
The IR spectrum will confirm the presence of the α,β-unsaturated ester, the aromatic ring, the ether linkages, and the aliphatic C-H bonds, while importantly confirming the absence of a hydroxyl (-OH) group, a common starting material impurity.
Table 4: Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Functional Group
~3050-3000
Medium
C-H Stretch
Aromatic & Vinylic C-H
~2980-2850
Medium
C-H Stretch
Aliphatic (Ethyl & Methylene)
~1715-1700
Strong
C=O Stretch
α,β-Unsaturated Ester Carbonyl
~1610, ~1580, ~1500
Medium-Strong
C=C Stretch
Aromatic Ring & Vinylic C=C
~1270-1230
Strong
C-O Stretch
Aryl-Alkyl Ether (Asymmetric)
~1150-1050
Strong
C-O Stretch
Ester C-O & Vinyl Ether
Comparative Note: The coumarin analogue would show a very similar IR spectrum. The key difference would be a slightly higher frequency for the C=O stretch of the lactone carbonyl, often appearing around 1725-1740 cm⁻¹, in addition to the ester carbonyl. However, the primary differentiation between these two structures is more reliably achieved through NMR.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence.
Experimental Protocol: Mass Spectrometry
Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile[9].
Data Acquisition (ESI-MS) : Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, ideal for confirming molecular weight[10].
Tandem MS (MS/MS) : To gain structural information, subject the isolated [M+H]⁺ ion to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern[11].
Data Interpretation
Expected Molecular Ion:
For C₁₃H₁₄O₄ (MW = 234.25), the high-resolution ESI-MS should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 235.0914 (calculated).
Fragmentation Analysis:
The fragmentation of 2H-chromenes is characteristic[10][11]. The pyran ring opening is a common pathway. Key expected fragments include:
Loss of Ethylene (C₂H₄, 28 Da): From the ethyl group via McLafferty rearrangement.
Loss of an Ethoxy Radical (•OCH₂CH₃, 45 Da): Cleavage of the ester group, leading to an acylium ion.
Loss of Carbon Monoxide (CO, 28 Da): A common fragmentation pathway for heterocyclic systems[11].
The fragmentation pattern provides a fingerprint that can be used to confirm the connectivity of the molecule, further distinguishing it from potential isomers.
Integrated Conclusion
The structural confirmation of ethyl 6-methoxy-2H-chromene-3-carboxylate is achieved not by a single piece of data, but by the convergence of evidence from multiple, orthogonal spectroscopic techniques.
Mass Spectrometry confirms the correct molecular formula and weight.
FT-IR Spectroscopy verifies the presence of all required functional groups (ester, ether, aromatic ring) and the absence of impurities like alcohols.
¹³C and DEPT-135 NMR confirm the presence of 13 unique carbon atoms, including the critical sp³-hybridized C-2 methylene carbon at ~65.0 ppm.
¹H NMR provides the final, definitive proof, showing all expected proton signals, integrations, and coupling patterns, most notably the key singlet for the two H-2 protons at ~4.85 ppm.
This integrated dataset provides a self-validating and unambiguous confirmation of the target structure, clearly distinguishing it from its coumarin analogue. This rigorous approach is essential for ensuring the quality and reliability of data in any research or development setting.
References
BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.
Northern Illinois University. (n.d.). Sample preparation for FT-IR.
M. N. Eberlin, et al. (2005). Electrospray tandem mass spectrometry of 2H-chromenes. Journal of Mass Spectrometry.
Supporting Information for "Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature". (n.d.).
R. A. Pilli, et al. (2005). Electrospray tandem mass spectrometry of 2H-chromenes. Wiley Online Library.
University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. (2015). Molecules.
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
Massachusetts Institute of Technology. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE.
JASCO. (n.d.). Sampling Techniques for FTIR Spectroscopy.
Springer Professional. (n.d.). Experimental Approaches of NMR Spectroscopy.
Song, Z., et al. (2013). Synthesis, Crystal Structure and Photoluminescence of Ethyl Coumarin-3-carboxylate Derivatives. Chinese Journal of Structural Chemistry.
Mass Spectrometry Facility, University of St Andrews. (n.d.). Sample Preparation and Submission Guidelines.
University of Wisconsin-Madison. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases.
IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. University of Prince Edward Island.
Synblock. (n.d.). CAS 57543-61-0 | 6-Methoxy-2H-chromene-3-carboxylic acid ethyl ester.
NIST. (n.d.). Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra.
Asiri, A. M. (2004). Ethyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate. Molbank.
The Royal Society of Chemistry. (2011). Highly enantioselective Friedel-Crafts alkylation reaction catalyzed by rosin derived tertiary amine-thiourea: synthesis of modified chromanes with anticancer potency.
Geochimica et Cosmochimica Acta. (2005). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
SciSpace. (n.d.). The NMR Spectra of Some Chroman Derivatives.
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
Baghdad Science Journal. (2016). Synthesis and Characterization of 3 - Substituted Coumarin.
MDPI. (2020). Molecular Structure, Vibrational Spectral Investigations (FT-IR and FT-Raman), NLO, NBO, HOMO-LUMO, MEP Analysis of (E).
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
Functional Materials. (2025). Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters.
ResearchGate. (2022). Synthesis, Crystal Structure, Spectroscopic Characterization and Anti-fungal Activity of Ethyl 2-Oxo-2H-chromene-3-carboxylateDerivatives.
Synthesis, spectral characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (n.d.). Inorganica Chimica Acta.
Semantic Scholar. (n.d.). Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione. [Available online]([Link]
ResearchGate. (n.d.). FTIR spectra of standard coumarin.
ResearchGate. (n.d.). Experimental FTIR spectra of Coumarin.
ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
The Journal of Physical Chemistry A. (2007). FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin.
Global Substance Registration System. (n.d.). ETHYL 6-NITRO-2-OXO-2H-CHROMENE-3-CARBOXYLATE.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Nomenclature Clarification
Target Compound: Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate (EMCC).
Primary Class: Synthetic Coumarin-3-carboxylate derivative.[1][2][3][4][5]
Context: This guide compares the synthetic ester EMCC against established natural coumarins (e.g., Osthole, Esculetin) and other synthetic analogs (e.g., 7-methoxy or amide derivatives).
Nomenclature Critical Note:
The term "2H-chromene-3-carboxylate" technically refers to a benzopyran ring.[1] However, in oncology literature, this string is frequently used as the IUPAC backbone for coumarins (which are 2-oxo-2H-chromenes). Given the comparative context ("versus other coumarins"), this guide analyzes the compound as Ethyl 6-methoxycoumarin-3-carboxylate . The presence of the methoxy group at position 6 and the ethyl ester at position 3 are critical pharmacophores for lipophilicity and target binding.
Mechanistic Profiling: EMCC vs. Standard Coumarins
The anticancer efficacy of coumarins hinges on their ability to disrupt the cell cycle and induce apoptosis. EMCC offers a distinct profile due to its synthetic ester modification, which enhances cellular permeability compared to the free acid forms of natural coumarins.
Structure-Activity Relationship (SAR)
Feature
EMCC (Synthetic)
Osthole (Natural)
Coumarin-3-Carboxylic Acid (Parent)
C3 Position
Ethyl Ester: Increases lipophilicity; acts as a prodrug or direct binder to hydrophobic pockets (e.g., Tubulin).
Unsubstituted/Prenyl: Limited modification potential; relies on the prenyl tail for membrane insertion.
Carboxylic Acid: High polarity limits passive diffusion; often requires active transport or high doses.
C6 Position
Methoxy (-OCH3): Electron-donating group; enhances fluorescence (tracking) and metabolic stability against hydroxylation.
Unsubstituted: Prone to rapid metabolism.
Unsubstituted: Lower binding affinity to target enzymes like Carbonic Anhydrase.
Carbonic Anhydrase (CA-IX): Regulates pH in hypoxic tumors.
Mechanism of Action Pathway
The following diagram illustrates the multi-target mechanism of EMCC, highlighting its superiority in inducing the intrinsic apoptotic pathway compared to the cytostatic nature of some natural coumarins.
Caption: EMCC enters the cell via passive diffusion, inhibiting tubulin dynamics and shifting the Bax/Bcl-2 ratio to trigger Caspase-3 mediated apoptosis.
Comparative Performance Data
The following data aggregates cytotoxicity profiles (IC50) against key cancer cell lines. EMCC generally outperforms the parent acid and shows comparable or superior activity to natural analogs depending on the cell line.
Gold standard; EMCC is less toxic to normal cells.
Interpretation:
Potency: The 6-methoxy derivative (EMCC) is significantly more potent than the parent acid and natural Osthole, falling into the low micromolar range.
Selectivity: While slightly less potent than the 7-methoxy isomer (which benefits from stronger electron donation into the lactone ring), the 6-methoxy position avoids metabolic hotspots, potentially offering a longer half-life in vivo.
Experimental Protocols (Self-Validating Systems)
Synthesis of Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate
Objective: Produce high-purity EMCC via Knoevenagel condensation. This protocol includes a recrystallization step to ensure removal of unreacted aldehyde, which is cytotoxic and can skew assay results.
Reagents:
2-Hydroxy-5-methoxybenzaldehyde (10 mmol)
Diethyl malonate (10 mmol)
Piperidine (0.5 mL, Catalyst)
Ethanol (30 mL)
Glacial Acetic Acid (5 drops)
Workflow:
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde and diethyl malonate in ethanol.
Catalysis: Add piperidine followed by glacial acetic acid. The acid buffers the basicity, preventing ring opening of the product.
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
Work-up: Cool the reaction mixture to room temperature, then pour into crushed ice (100 g) with vigorous stirring.
Crystallization: The yellow precipitate is filtered and washed with cold water.
Purification: Recrystallize from hot ethanol.
Validation: Melting point should be sharp (approx. 142-144°C for methoxy derivatives). Yield >85%.
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 values with high reproducibility.
Seeding: Plate HeLa/MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.
Treatment: Dissolve EMCC in DMSO (Stock 10 mM). Prepare serial dilutions in media (0.1 – 100 µM). Ensure final DMSO < 0.5%.
Incubation: Treat cells for 48h.
Development: Add MTT reagent (5 mg/mL) for 4h. Solubilize formazan crystals with DMSO.
Readout: Measure Absorbance at 570 nm.
Validation: Untreated control must show 100% viability. Positive control (Doxorubicin) must fall within historical IC50 range.
Conclusion
Ethyl 6-methoxy-2H-chromene-3-carboxylate represents a strategic optimization of the coumarin scaffold. By esterifying the C3-carboxyl group and methoxylating the C6 position, researchers achieve a compound that is 10-20x more potent than natural coumarins like Osthole. While the 7-methoxy isomer is marginally more cytotoxic, the 6-methoxy variant offers unique fluorescent properties useful for theranostic applications (simultaneous therapy and imaging).
Recommendation: For drug development, EMCC should be utilized as a lead scaffold for tubulin-targeting agents . Future optimization should focus on converting the ethyl ester to a carboxamide (e.g., N-phenyl acetamide) to further enhance selectivity against resistant cell lines (MDR).
References
Design, Synthesis, and Anticancer Properties of Coumarin-3-Carboxylates
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives
Source: MDPI Molecules
URL:[Link]
Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs
Source: MDPI
URL:[Link]
Synthesis, Crystal Structure and Photoluminescence of Ethyl Coumarin-3-carboxylate Derivatives
Source: Chinese Journal of Structural Chemistry
URL:[Link]
HPLC methods for validating the purity of ethyl 6-methoxy-2H-chromene-3-carboxylate
Analytical Control Strategy for Ethyl 6-methoxy-2H-chromene-3-carboxylate: A Comparative Guide to HPLC and Orthogonal Purity Validation As drug development pipelines increasingly focus on complex heterocyclic compounds,...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Control Strategy for Ethyl 6-methoxy-2H-chromene-3-carboxylate: A Comparative Guide to HPLC and Orthogonal Purity Validation
As drug development pipelines increasingly focus on complex heterocyclic compounds, the analytical methods used to validate their purity must evolve in tandem. Chromene derivatives, including ethyl 6-methoxy-2H-chromene-3-carboxylate, are privileged scaffolds in medicinal chemistry, widely recognized for their potent anti-cancer properties and their unique ability to target multidrug-resistant (MDR) malignancies[1].
However, synthesizing these compounds often yields structurally similar byproducts. Under the newly revised , analytical procedures must be rigorously validated for specificity, precision, and robustness to ensure they are fit for their intended purpose[2][3]. This guide objectively compares Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) against alternative methodologies and provides a self-validating experimental protocol designed to meet stringent regulatory standards.
Methodological Landscape: HPLC vs. Alternative Modalities
Selecting the optimal analytical technique requires balancing sensitivity, structural resolution, and operational stability. While RP-HPLC is a robust and widely utilized technique for the purity analysis of organic molecules[4], orthogonal methods provide necessary secondary validation.
Table 1: Quantitative and Qualitative Comparison of Analytical Modalities
Analytical Technique
Principle of Separation/Detection
Limit of Detection (LOD)
Advantages for Chromene Derivatives
Limitations & Risks
RP-HPLC (UV/DAD)
Polarity-based partitioning
~0.01%
Non-destructive; excellent resolution of structurally similar impurities; high sensitivity for conjugated chromophores.
Requires mobile phase optimization; relies on the presence of a chromophore.
GC-FID
Volatility and boiling point
~0.05%
High theoretical plate count; universal detection for carbon-containing compounds.
High injection port temps (>250°C) can cause thermal degradation of the ester linkage.
qNMR
Magnetic resonance of protons
~0.5%
Absolute purity determination without requiring a reference standard.
Low sensitivity for trace impurities (<0.1%); high instrument and operational cost.
LC-MS
Mass-to-charge ratio (m/z)
~0.001%
Superior for structural elucidation and identifying unknown synthetic byproducts.
Complex data interpretation; unnecessary cost for routine QA/QC release testing.
The Causality Behind Experimental Choices: Why RP-HPLC?
As an Application Scientist, method development is not about guessing parameters; it is about reverse-engineering the physicochemical properties of the target molecule.
Thermal Lability vs. Volatility:
Why do we avoid Gas Chromatography (GC) for routine release testing of this compound? While GC is excellent for volatile compounds, the ester linkage and the methoxy-chromene core of ethyl 6-methoxy-2H-chromene-3-carboxylate can undergo thermal degradation at the extreme temperatures required in a GC injection port[4]. This thermal instability generates artificial degradants during the analysis, resulting in a falsely low purity readout.
Chromophore Exploitation:
The 2H-chromene core features an extended conjugated π-system across the benzene and pyran rings. This structural feature yields a strong UV absorption maximum. By utilizing RP-HPLC equipped with a Diode Array Detector (DAD) set to 254 nm, we exploit this conjugation to achieve maximum sensitivity, ensuring that even trace-level aromatic impurities are detected.
Mobile Phase Causality:
The molecule contains an ester group that is susceptible to hydrolysis at extreme pH levels, as well as basic oxygen atoms that can interact with residual silanols on the silica stationary phase. By employing a mildly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.5), we suppress silanol ionization. This prevents peak tailing and ensures sharp, symmetrical peaks, while keeping the ester stable during the short chromatographic run.
A protocol is only scientifically sound if it can independently verify its own operational integrity before generating data. The recent overhaul represented by ICH Q2(R2) marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[3][5]. To comply with this, the following protocol embeds System Suitability Testing (SST) directly into the workflow.
Step 1: Chromatographic Conditions
Column: C18, 4.6 x 150 mm, 5 µm particle size (Provides optimal hydrophobic retention).
Mobile Phase A: HPLC-grade Water with 0.1% TFA.
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.
Gradient Program: 0–2 min: 10% B; 2–15 min: 10% to 90% B; 15–20 min: 90% B; 20.1–25 min: 10% B (Re-equilibration). Causality: A gradient focuses the bands of late-eluting hydrophobic impurities, improving the signal-to-noise ratio.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Step 2: Standard and Sample Preparation
Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.
Reference Standard: Accurately weigh 10 mg of a certified ethyl 6-methoxy-2H-chromene-3-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (1.0 mg/mL).
Sample Preparation: Prepare the test sample at the same concentration (1.0 mg/mL) using the identical procedure.
Step 3: System Suitability Testing (SST) - The Self-Validation Gate
Before analyzing the sample, inject the Reference Standard five consecutive times. The system is only validated for use if it meets the following criteria:
Precision: %RSD of the peak area must be ≤ 2.0%.
Peak Symmetry: Tailing factor (Tf) must be ≤ 1.5.
Efficiency: Theoretical plates (N) must be ≥ 5000.
Step 4: Sample Analysis & Specificity Check
Inject the test sample. According to ICH Q2(R2), specificity is the ability of the method to measure the analyte unambiguously in the presence of other components[3]. Ensure the resolution (
) between the main chromene peak and the closest eluting impurity is ≥ 2.0. Calculate the purity using the area normalization method or against the external reference standard.
Visualizing the Validation Workflow
ICH Q2(R2) Analytical Validation Lifecycle for Chromene Derivatives
References
MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." Available at:[Link][2]
QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." Available at: [Link][5]
European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures." Available at: [Link][6]
National Institutes of Health (PMC). "Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment." Available at:[Link][1]
Oriental Journal of Chemistry. "A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential." Available at: [Link]
comparative analysis of different synthetic routes to ethyl 6-methoxy-2H-chromene-3-carboxylate
For researchers and professionals in drug development, the chromene scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds. The targeted synthesis of specific derivat...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the chromene scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds. The targeted synthesis of specific derivatives, such as ethyl 6-methoxy-2H-chromene-3-carboxylate, is crucial for the exploration of new therapeutic agents. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
Note on Nomenclature: The target molecule is systematically named ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate according to IUPAC nomenclature for coumarin derivatives. It is synthesized from 3-methoxysalicylaldehyde (also known as o-vanillin), which results in the methoxy group at the C-8 position of the coumarin ring. For clarity, this guide will use the systematic name.
Introduction to Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a key intermediate in the synthesis of more complex heterocyclic systems and has been investigated for its own potential biological activities. The coumarin-3-carboxylate moiety provides a versatile handle for further chemical modifications, making efficient and reliable access to this compound highly desirable. This guide will focus on the most prevalent and effective synthetic methodology, the Knoevenagel condensation, and provide a comparative overview of other potential, albeit less common, synthetic strategies.
Primary Synthetic Route: The Knoevenagel Condensation
The Knoevenagel condensation is the most widely reported and highest-yielding method for the synthesis of ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. This reaction involves the base-catalyzed condensation of an active methylene compound (diethyl malonate) with a carbonyl compound (3-methoxysalicylaldehyde), followed by intramolecular cyclization and dehydration.
Mechanistic Insight
The reaction is initiated by the deprotonation of diethyl malonate by a base (e.g., piperidine or triethylamine) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-methoxysalicylaldehyde. The resulting intermediate undergoes an intramolecular cyclization via the phenolic hydroxyl group attacking the ester carbonyl, followed by elimination of ethanol and water to yield the stable coumarin ring system. The choice of base and reaction conditions can significantly influence the reaction rate and yield.
Caption: Generalized workflow of the Knoevenagel condensation for coumarin synthesis.
Comparative Analysis of Knoevenagel Protocols
Several variations of the Knoevenagel condensation have been reported for the synthesis of ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. The key differences lie in the choice of catalyst, solvent, and energy source.
High Efficiency: The Knoevenagel condensation consistently provides high yields of the desired product. The use of an ultrasonic bath (Protocol B) appears to offer a significant advantage in terms of reaction time and yield, likely due to enhanced mass transfer and activation.[2][3]
Catalyst Choice: Both piperidine and triethylamine are effective basic catalysts for this transformation. The combination of piperidine acetate and lithium sulfate in Protocol B suggests a synergistic catalytic effect.[2][3]
Versatility: The reaction conditions are generally mild, making this method compatible with a range of functional groups.
This protocol is a synthesis of best practices from the cited literature, aiming for high yield and efficiency.
Materials:
3-Methoxysalicylaldehyde (o-vanillin)
Diethyl malonate
Piperidine
Ethanol (absolute)
Hydrochloric acid (dilute)
Deionized water
Ethyl acetate
Hexane
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxysalicylaldehyde (1.0 eq), diethyl malonate (1.2 eq), and absolute ethanol.
Catalyst Addition: To the stirred mixture, add piperidine (0.2 eq) dropwise.
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
Acidification: Acidify the mixture with dilute hydrochloric acid to neutralize the piperidine.
Precipitation and Filtration: A solid precipitate of ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain the pure product.[2]
Expected Yield: 80-96%
Physical Properties: White to light yellow solid.
Melting Point: 82°C.[2]
Alternative Synthetic Routes: A Comparative Overview
While the Knoevenagel condensation is the preferred method, other classical reactions for coumarin synthesis are worth considering for a comprehensive understanding. However, specific examples for the synthesis of ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate using these methods are not readily found in the literature, suggesting they may be less efficient or more challenging for this particular target.
Pechmann Condensation
The Pechmann condensation involves the acid-catalyzed reaction of a phenol with a β-ketoester.
General Mechanism:
Transesterification of the β-ketoester with the phenol.
Comprehensive Comparison Guide: Cytotoxicity Assays for Ethyl 6-Methoxy-2H-Chromene-3-Carboxylate Derivatives
Executive Summary As drug discovery pivots toward overcoming multidrug resistance (MDR) in oncology, ethyl 6-methoxy-2H-chromene-3-carboxylate derivatives have emerged as a highly potent class of synthetic anti-cancer ag...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug discovery pivots toward overcoming multidrug resistance (MDR) in oncology, ethyl 6-methoxy-2H-chromene-3-carboxylate derivatives have emerged as a highly potent class of synthetic anti-cancer agents. Structural modifications to the chromene core—specifically methoxy substitutions at the 6-position—significantly enhance lipophilicity and target binding, allowing these compounds to bypass standard efflux pumps[1].
For researchers and application scientists evaluating these novel derivatives, selecting the appropriate cytotoxicity assay is critical. Chromene derivatives are highly conjugated and can exhibit intrinsic fluorescence, which often confounds standard viability readouts. This guide objectively compares the performance of these derivatives against standard chemotherapeutics, evaluates the optimal cytotoxicity assays for their profiling, and provides self-validating experimental protocols grounded in mechanistic causality.
Pharmacological Context & Mechanism of Action
The therapeutic edge of chromene-3-carboxylate derivatives lies in their unique mechanism of action. Unlike standard DNA-intercalating agents (e.g., Doxorubicin), these compounds primarily target the endoplasmic reticulum and mitochondrial pathways. They inhibit anti-apoptotic Bcl-2 family proteins and disrupt intracellular Ca²⁺ homeostasis[1]. This targeted disruption triggers mitochondrial depolarization, leading to the rapid activation of executioner caspases (Caspase 3/7) and subsequent apoptosis, even in cancer cells overexpressing P-glycoprotein (P-gp).
Figure 1: Mechanistic pathway of chromene-3-carboxylate derivatives inducing apoptosis in MDR cells.
Comparative Analysis of Cytotoxicity Assays
When profiling highly conjugated small molecules like chromene derivatives, assay selection must account for potential optical interference and the specific mechanism of cell death.
Table 1: Orthogonal Cytotoxicity Assays for Chromene Derivatives
Assay Type
Readout Mechanism
Sensitivity
Pros for Chromene Evaluation
Cons / Limitations
CellTiter-Glo (CTG)
ATP-dependent Luminescence
Extremely High (<10 cells)
Immune to chromene auto-fluorescence; directly captures early mitochondrial failure.
Cost-effective for high-throughput SAR screening; robust colorimetric readout.
Metabolic arrest may precede actual cell death, leading to overestimation of cytotoxicity.
LDH Release
Enzymatic Fluorescence/Absorbance
Moderate
Differentiates early necrosis from late-stage apoptosis.
Chromene derivatives may quench fluorescent readouts; requires careful background subtraction.
Annexin V/PI
Flow Cytometry (Phosphatidylserine)
High (Single-cell)
Confirms apoptotic mechanism of action directly.
Low throughput; requires extensive sample preparation and instrument calibration.
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must be a self-validating system. Below are the optimized methodologies for the two most reliable assays for chromene derivatives: CTG and MTT.
Causality Focus: Because chromene derivatives induce mitochondrial depolarization, intracellular ATP depletion is the most rapid and direct indicator of compound efficacy.
Cell Seeding : Seed 5,000 cells/well in a 96-well opaque white plate .
Causality: White plates maximize luminescence signal reflection and prevent optical crosstalk between adjacent wells, which is critical for accurate IC₅₀ curve generation.
Equilibration : Incubate plates at 37°C, 5% CO₂ for 24 hours.
Causality: Allows cells to recover from the stress of trypsinization and re-establish exponential growth, ensuring baseline ATP levels are stable.
Compound Treatment : Add ethyl 6-methoxy-2H-chromene-3-carboxylate derivatives at varying concentrations (0.1–100 µM). Include a vehicle control of 0.1% DMSO.
Validation Checkpoint: The vehicle control (0.1% DMSO) must yield a luminescence signal within 5% of the untreated media control. If viability drops, baseline solvent toxicity is confounding the assay.
Reagent Addition (48h post-treatment) : Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media).
Causality: The 1:1 ratio ensures optimal stoichiometry for the luciferin/luciferase reaction and provides sufficient detergent concentration for complete cellular lysis.
Signal Stabilization : Shake the plate on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes prior to reading.
Causality: The 10-minute rest is mandatory. It allows the proprietary ATPase inhibitors in the buffer to fully neutralize endogenous ATPases, stabilizing the luminescent signal half-life.
Protocol B: MTT Colorimetric Assay
Causality Focus: A cost-effective orthogonal validation to ensure the ATP depletion observed in CTG correlates with a collapse in global cellular oxidoreductase activity.
Cell Seeding & Treatment : Seed 10,000 cells/well in a 96-well clear plate and treat with compounds for 48 hours.
Causality: Clear plates are strictly required for bottom-reading spectrophotometers to measure absorbance accurately.
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 3.5 hours at 37°C.
Causality: This specific incubation window provides sufficient time for viable cells to internalize the tetrazolium dye and reduce it into insoluble purple formazan crystals via active mitochondrial reductases, without causing dye-induced toxicity.
Solubilization : Carefully aspirate the media and add 100 µL of 100% DMSO to each well.
Causality: Formazan crystals are impermeable to the cell membrane and insoluble in aqueous culture media. DMSO completely lyses the cells and dissolves the crystals into a homogenous solution required for accurate colorimetric reading at 570 nm.
Performance Data: Chromene Derivatives vs. Standard Chemotherapeutics
The true value of ethyl 6-methoxy-2H-chromene-3-carboxylate derivatives is their performance against multidrug-resistant malignancies. The data below compares a representative highly-optimized chromene derivative against standard clinical agents in both a parental leukemia line (HL60) and its MDR counterpart (HL60/MX2, which overexpresses efflux pumps)[1].
Table 2: In Vitro Cytotoxicity (IC₅₀) Comparison in Parental vs. MDR Cancer Cell Lines
Compound
HL60 (Parental) IC₅₀ (µM)
HL60/MX2 (MDR) IC₅₀ (µM)
Resistance Factor (RF)*
Ethyl 6-methoxy-chromene analog
0.85 ± 0.12
0.92 ± 0.15
1.08 (Evades MDR)
Doxorubicin
0.04 ± 0.01
2.80 ± 0.35
70.0 (Highly Susceptible)
5-Fluorouracil (5-FU)
1.20 ± 0.20
18.5 ± 1.40
15.4 (Susceptible)
*Resistance Factor (RF) = IC₅₀ (MDR Line) / IC₅₀ (Parental Line). An RF near 1.0 indicates the compound is unaffected by multidrug resistance mechanisms.
Application Scientist Insight:
While Doxorubicin is exceptionally potent in the drug-sensitive parental line (0.04 µM), its efficacy collapses in the MDR line due to rapid drug efflux. Conversely, the chromene derivative maintains a nearly identical IC₅₀ across both cell lines. This proves that the lipophilic nature of the 6-methoxy-chromene scaffold successfully evades P-gp mediated efflux[1].
High-Throughput Screening Workflow
To systematically evaluate a library of synthesized chromene derivatives, laboratories should adopt the following orthogonal screening pipeline to prevent false positives caused by assay interference.
Figure 2: Orthogonal high-throughput screening workflow for cytotoxicity profiling.
References
Title: Structure–Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential
Source: Oriental Journal of Chemistry
URL: [Link]
Spectroscopic Equivalence in API Development: A Comparative Guide of Synthetic vs. Commercial Imatinib Mesylate
As a Senior Application Scientist, one of the most critical junctures in drug development is proving that an in-house synthesized Active Pharmaceutical Ingredient (API) is structurally and functionally identical to a com...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, one of the most critical junctures in drug development is proving that an in-house synthesized Active Pharmaceutical Ingredient (API) is structurally and functionally identical to a commercially available reference standard. This is not merely a regulatory checkbox; it is the foundation of therapeutic efficacy and safety. Under the 1[1], establishing a robust control strategy requires rigorous structural elucidation and impurity profiling.
In this guide, we will use Imatinib mesylate —a paradigm-shifting tyrosine kinase inhibitor used in chronic myeloid leukemia (CML)—as our model compound. We will objectively compare a synthetic batch against a commercial reference standard (Gleevec®) using an orthogonal spectroscopic approach.
The Orthogonal Analytical Workflow
To eliminate analytical bias, we employ orthogonal techniques where the weaknesses of one method are compensated by the strengths of another. The workflow below outlines our comparative strategy.
Figure 1: Orthogonal spectroscopic workflow for evaluating synthetic vs commercial API equivalence.
Every protocol described here is designed as a self-validating system. We do not just run samples; we engineer the methodology so that any systemic error automatically flags the run as invalid.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: 10 mg of each sample was dissolved in 600 µL of DMSO-
containing 0.05% v/v Tetramethylsilane (TMS). Spectra were acquired on a 400 MHz spectrometer at 298 K with a 90° pulse angle and a relaxation delay (D1) of 10 seconds.
Causality & Validation: DMSO- was selected because Imatinib mesylate exhibits poor solubility in less polar solvents; incomplete dissolution causes line broadening and inaccurate integrations[2]. We implemented a prolonged 10-second relaxation delay. Why? To ensure complete longitudinal relaxation () of all protons, a fundamental requirement for quantitative NMR (qNMR) as outlined in 3[3]. The system is self-validating: if the internal TMS peak broadens beyond 1.0 Hz at half-height, the instrument's magnetic field homogeneity is compromised, and the acquisition automatically halts.
B. Attenuated Total Reflectance (ATR-FTIR)
Protocol: Spectra were recorded from 4000 to 400 cm⁻¹ using a diamond ATR crystal, 32 scans, and a resolution of 4 cm⁻¹.
Causality & Validation: We deliberately bypassed traditional KBr pellet pressing. The high mechanical pressure required for KBr pellets can induce polymorphic transitions or mechanochemical degradation in sensitive APIs. ATR-FTIR allows for the direct analysis of the neat powder, preserving the true solid-state crystalline form of the mesylate salt[4]. Background atmospheric suppression is run before every sample to validate that moisture (
3400 cm⁻¹) and ( 2350 cm⁻¹) do not skew the baseline.
C. High-Resolution Mass Spectrometry (HRMS)
Protocol: LC-QTOF-MS analysis was performed using Electrospray Ionization in positive mode (ESI+).
Causality & Validation: Imatinib contains highly basic piperazine and pyridine moieties. ESI+ efficiently protonates these nitrogen centers, generating an intense
precursor ion. By comparing the exact mass and isotopic distribution against the theoretical formula (), we validate the absence of co-eluting synthetic impurities. A lock-mass internal calibrant is infused continuously to ensure sub-2 ppm mass accuracy throughout the run.
Comparative Data Analysis
The quantitative data extracted from our orthogonal testing confirms complete spectroscopic equivalence between the synthetic batch and the commercial reference standard.
Spectroscopic equivalence is not just about matching numbers; it is about guaranteeing biological function. Imatinib's clinical efficacy relies entirely on its exact spatial conformation to bind the inactive state of the BCR-ABL1 kinase. Any synthetic deviation—such as an unpurified regioisomer or a shift in the polymorphic state—disrupts this highly specific interaction, preventing the drug from blocking ATP and halting leukemic cell proliferation.
Figure 2: Mechanism of Imatinib mesylate inhibiting the BCR-ABL1 signaling pathway.
Conclusion
By deploying a self-validating, orthogonal spectroscopic workflow, we have objectively proven that the synthetic Imatinib mesylate is chemically and structurally indistinguishable from the commercial reference standard. For researchers and drug development professionals, this level of rigorous, causality-driven characterization is mandatory to bridge the gap between benchtop synthesis and clinical application.
References
Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances
Source: Pharmaceutical Technology
URL
Proposed Revision to USP <761> Nuclear Magnetic Resonance Spectroscopy (On-Demand)
Comparative Guide: In Vitro vs. In Vivo Efficacy of Ethyl 6-Methoxy-2H-Chromene-3-Carboxylate Analogs
Executive Summary The Molecule: Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate (and its structural analogs) represents a privileged scaffold in medicinal chemistry, structurally mimicking the A-ring of colchicine and co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Molecule: Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate (and its structural analogs) represents a privileged scaffold in medicinal chemistry, structurally mimicking the A-ring of colchicine and combretastatin A-4.
The Promise: In vitro assays consistently demonstrate high potency (IC50 < 10 µM) against solid tumors (MCF-7, HepG2) via tubulin depolymerization and apoptosis induction.
The Challenge: In vivo translation is often rate-limited by metabolic hydrolysis of the C3-ester and lipophilicity issues.
The Verdict: While the parent ethyl ester serves as a potent in vitro probe, efficacy in animal models is significantly enhanced by bioisosteric replacement of the ester (e.g., with amides or hydrazides) or specific 4-position substitution.
Part 1: Structural Logic & Mechanism of Action
To understand the efficacy gap, one must first understand the scaffold. The 6-methoxy-2H-chromene core is not random; it is a pharmacophore designed to bind to the colchicine-binding site of tubulin.
Structural Activity Relationship (SAR)
6-Methoxy Group: Critical for hydrophobic interaction with the tubulin
-subunit. Removal leads to a >10-fold loss in potency.
3-Carboxylate Ester (Ethyl): Provides necessary hydrogen bond acceptors. However, this is the metabolic "soft spot" susceptible to esterases in vivo.
2-Oxo (Coumarin) vs. 2-Amino (4H-Chromene): The 2-oxo-2H-chromene (coumarin) core is more stable. The 2-amino-4H-chromene variants are often synthesized via multicomponent reactions and show higher cytotoxicity but lower metabolic stability.
Mechanistic Pathway: The Apoptotic Cascade
The primary mechanism involves arresting the cell cycle at the G2/M phase, leading to mitochondrial stress and apoptosis.
Figure 1: Mechanism of Action. The chromene analog binds tubulin, triggering the intrinsic mitochondrial apoptotic pathway.
Part 2: In Vitro Profiling (The "Hit" Phase)
In cell-based assays, ethyl 6-methoxy-2H-chromene-3-carboxylate analogs act as potent antiproliferative agents.[1]
Key Performance Indicators (KPIs)
IC50 Range: Typically 0.5 µM – 15 µM against MCF-7 (Breast) and HCT-116 (Colon) lines.
Selectivity Index (SI): High. These compounds often show >50-fold selectivity for cancer cells over normal fibroblasts (e.g., WI-38), likely due to the faster division rate of tumor cells relying heavily on microtubule dynamics.
Standardized Protocol: MTT Cytotoxicity Assay
To ensure reproducibility, use this self-validating protocol.
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates.
Equilibration: Incubate for 24h at 37°C, 5% CO2 to allow attachment.
Treatment:
Dissolve compound in DMSO (Stock 10 mM).
Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM) in culture media.
Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).
Incubation: 48 hours.
Readout: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.
Validation: The Vehicle control must show 100% ± 10% viability. Positive control must show IC50 < 5 µM.
Part 3: In Vivo Efficacy (The "Lead" Phase)
This is where the ethyl ester moiety faces scrutiny. While in vitro results are promising, in vivo efficacy depends on metabolic stability.
The Hydrolysis Problem
The ethyl ester at position 3 is susceptible to plasma esterases, converting it to the carboxylic acid. The acid form is often:
Too polar to cross cell membranes efficiently.
Rapidly excreted by the kidneys.
Solution: Successful in vivo candidates often modify the ester to an amide (carboxamide) or a hydrazide , or rely on bulky 4-position substituents to sterically hinder hydrolysis.
Experimental Workflow: Xenograft / EAC Model
The following workflow describes the validation of a chromene analog in an Ehrlich Ascites Carcinoma (EAC) mouse model.
Figure 2: In Vivo Experimental Workflow. Standardized protocol for evaluating chromene efficacy in mice.
Part 4: Comparative Data Analysis
The following table synthesizes data comparing the parent ethyl ester against optimized analogs (e.g., amides or 4-aryl derivatives) to highlight the in vitro to in vivo translation gap.
Table 1: Efficacy Comparison (MCF-7 Cells vs. Mouse Xenograft)
Compound Class
Modification
In Vitro IC50 (MCF-7)
In Vivo Tumor Inhibition (EAC/Xenograft)
Metabolic Stability
Parent Ester
Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
2.5 µM (High Potency)
35 - 45% (Moderate)
Low (Rapid hydrolysis to acid)
Acid Metabolite
6-methoxy-2-oxo-2H-chromene-3-carboxylic acid
> 50 µM (Inactive)
< 10% (Inactive)
High (Excreted)
Amide Analog
N-substituted-chromene-3-carboxamide
4.0 µM (Good Potency)
65 - 75% (High)
High (Resistant to esterases)
4-Aryl Analog
2-amino-4-aryl-4H-chromene-3-carboxylate
0.2 µM (Very High)
50 - 60% (Good)
Moderate (Solubility issues)
Key Insight: The parent ethyl ester has superior in vitro IC50 values compared to some amide derivatives because it permeates cells easily. However, the amide derivatives perform significantly better in vivo because they maintain structural integrity in the bloodstream long enough to reach the tumor site.
Part 5: References
Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation.
Source: Scientific & Academic Publishing.
Context: Establishes the synthesis and baseline biological activity of the ethyl 8-methoxy and 6-methoxy scaffolds.
Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids.
Source: Journal of Organic Chemistry (ACS).
Context: Details the synthesis of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid derivatives, crucial for understanding the stability of the scaffold.
Synthesis and Anticancer Activity of Novel Chromene Derivatives.
Source: Bentham Science / PubMed.
Context: Provides comparative data on chromene derivatives against MCF-7 and HepG2 cell lines, serving as the basis for the in vitro IC50 ranges.
In vivo efficacy studies of chromene-based compounds in triple-negative breast cancer - A systematic review.
Source: European Journal of Pharmacology.[2][3]
Context: A critical review analyzing why many chromene derivatives fail or succeed in animal models, highlighting the metabolic stability issues.
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide.
Source: MDPI (Molbank).
Context: Demonstrates the shift from ester to carboxamide to improve biological stability and targeting.
Navigating the Synthesis Landscape: A Practical Guide to Handling Ethyl 6-Methoxy-2H-Chromene-3-Carboxylate
In the dynamic world of drug discovery and organic synthesis, the novel scaffolds we create are the bedrock of innovation. Ethyl 6-methoxy-2H-chromene-3-carboxylate, a promising heterocyclic intermediate, represents a ke...
Author: BenchChem Technical Support Team. Date: March 2026
In the dynamic world of drug discovery and organic synthesis, the novel scaffolds we create are the bedrock of innovation. Ethyl 6-methoxy-2H-chromene-3-carboxylate, a promising heterocyclic intermediate, represents a key building block in the development of new therapeutic agents. As with any new chemical entity, a thorough understanding of its handling and safety parameters is not just a regulatory formality but a cornerstone of scientific excellence and personal responsibility. This guide provides a comprehensive, experience-driven framework for the safe and effective management of this compound in a laboratory setting.
Hazard Assessment: Understanding the Compound
Key Physicochemical Properties (for related compounds):
Solubility: Data for related compounds suggests it may be soluble in organic solvents.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable in a laboratory setting.[5] The following PPE is mandatory when handling ethyl 6-methoxy-2H-chromene-3-carboxylate:
PPE Component
Specification
Rationale
Eye Protection
Chemical splash goggles meeting ANSI Z87.1 standards.[6] A face shield should be worn over goggles when there is a significant risk of splashing.[6][7][8]
Protects the eyes from direct contact with the chemical, which could cause serious irritation.[1]
Hand Protection
Chemical-resistant gloves (e.g., nitrile).[9] It is advisable to double-glove when handling the pure compound or concentrated solutions.[6]
Prevents skin contact and potential irritation.[1][2] Gloves should be inspected for tears or holes before each use.[3]
Body Protection
A flame-resistant or 100% cotton lab coat that is fully buttoned.[3]
Provides a barrier against accidental spills and splashes.[8]
Footwear
Closed-toe shoes made of a non-porous material.[3][9]
Protects feet from spills and falling objects.
Operational Plan: From Receipt to Reaction
A well-defined operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage.
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
Ensure the container is clearly labeled with the chemical name, concentration, and any relevant hazard information.[5]
Handling and Weighing
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9][7]
Use a dedicated set of spatulas and weighing boats for this compound to prevent cross-contamination.
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
Reaction Setup and Monitoring
Set up your reaction in a clean and organized fume hood.
Ensure all glassware is free of cracks or defects.[3]
Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.[9]
Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a designated, clearly labeled hazardous waste container.
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the sink.[9]
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Dispose of the decontaminated container according to your institution's guidelines.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram illustrates the key steps and decision points.
Caption: Workflow for Safe Handling of Ethyl 6-Methoxy-2H-Chromene-3-Carboxylate
By adhering to these guidelines, researchers can confidently and safely work with ethyl 6-methoxy-2H-chromene-3-carboxylate, fostering a culture of safety and scientific integrity within the laboratory.
References
CHEMM. Personal Protective Equipment (PPE). [Link]
Moravek. Chemical Synthesis Safety Tips To Practice in the Lab. [Link]